molecular formula C30H32N2O6 B1272020 Fmoc-L-3-Aminomethylphe(Boc) CAS No. 266999-24-0

Fmoc-L-3-Aminomethylphe(Boc)

カタログ番号: B1272020
CAS番号: 266999-24-0
分子量: 516.6 g/mol
InChIキー: URDGEKHRYXDFMC-SANMLTNESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-L-3-Aminomethylphe(Boc) is a useful research compound. Its molecular formula is C30H32N2O6 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-L-3-Aminomethylphe(Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-3-Aminomethylphe(Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXDODPHMWMJCQ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Fmoc-L-3-Aminomethylphe(Boc) in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-L-3-Aminomethylphe(Boc) (CAS: 266999-24-0) is a specialized non-natural amino acid used to introduce a primary amine functionality onto the aromatic side chain of a phenylalanine residue.[1] Unlike standard lysine or ornithine residues, which present amines on flexible aliphatic chains, this building block rigidly projects the amine from the meta-position of the phenyl ring.

This guide details the strategic application of this residue in Solid Phase Peptide Synthesis (SPPS), focusing on its role in peptidomimetics , cation-pi interaction engineering , and post-cleavage bioconjugation .

Part 1: Chemical Architecture & Strategic Utility

The Molecule

The residue is a hybrid structural motif. It retains the hydrophobic core of phenylalanine while introducing a masked cationic site.

  • Backbone Protection: Fmoc (Base-labile; removed by Piperidine).

  • Side-Chain Protection: Boc (Acid-labile; removed by TFA).

  • Geometry: The aminomethyl group is at the 3-position (meta). This vector is critical for accessing binding pockets that para-substituted or aliphatic amines cannot reach.

Why Use This Residue? (The "Why")
FeatureAdvantage over Lysine/ArginineAdvantage over Phenylalanine
Conformational Rigidity The phenyl ring restricts the rotameric freedom of the amine, reducing the entropic penalty upon binding.Adds solubility and a handle for chemical modification.[2][3][4]
Electronic Profile Facilitates strong cation-

interactions
within the receptor pocket, often stronger than simple salt bridges.
Introduces polarity to an otherwise hydrophobic region, improving ADME properties.
Orthogonality Allows standard Fmoc SPPS. The side chain remains protected until global cleavage.N/A

Part 2: Critical Decision Matrix (Boc vs. Mtt)

Before starting synthesis, you must validate that the (Boc) protected variant is the correct choice for your workflow. The (Boc) group is removed during the final cleavage step with Trifluoroacetic acid (TFA).

  • Use Fmoc-L-3-Aminomethylphe(Boc) if:

    • You require a free primary amine in the final soluble peptide.

    • You plan to perform solution-phase cyclization or conjugation after cleavage.

    • You are conducting SAR (Structure-Activity Relationship) studies to scan for cation-pi interactions.

  • Do NOT use this variant (Use Mtt or Alloc instead) if:

    • You require on-resin modification (e.g., attaching a dye or stapling) while the peptide is still anchored. The high acid concentration required to remove Boc will likely cleave the peptide from the resin.

ProtectionStrategy Start Goal: Introduce Aminomethyl-Phe Q1 When do you need the side-chain amine free? Start->Q1 PathA After Cleavage from Resin (Final Peptide) Q1->PathA Solution Phase PathB While on Resin (e.g., Stapling/Labeling) Q1->PathB Solid Phase ResultA Use (Boc) Variant (Standard SPPS) PathA->ResultA ResultB Use (Mtt) or (Alloc) Variant (Orthogonal Deprotection) PathB->ResultB

Figure 1: Decision tree for selecting the correct protecting group strategy.

Part 3: Experimental Protocol (SPPS)

This protocol assumes a standard automated or manual synthesis scale (0.1 mmol).

Materials
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Coupling Reagents: DIC/OxymaPure (preferred for lower racemization) or HATU/DIEA.

  • Solvent: DMF (peptide grade).

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Workflow
Step 1: Coupling

The steric bulk of the meta-aminomethyl group is moderate. Standard coupling times are usually sufficient, but "double coupling" is recommended to ensure high yield.

  • Dissolve: 4.0 eq of Fmoc-L-3-Aminomethylphe(Boc)-OH and 4.0 eq of OxymaPure in DMF.

  • Activate: Add 4.0 eq of DIC. React for 2 minutes.

  • Add to Resin: Transfer solution to the reaction vessel.

  • Incubate: Shake at room temperature for 45–60 minutes.

  • Wash: DMF (3x), DCM (3x).

  • Test: Perform a Kaiser test. If blue (incomplete), repeat coupling.

Step 2: Fmoc Deprotection

Standard conditions apply.

  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle: Treat 2 x 10 minutes.

  • Wash: Extensive DMF washing is crucial to remove piperidine adducts.

Step 3: Global Cleavage & Side-Chain Deprotection

This is the critical step where the (Boc) group is removed to reveal the primary amine.

  • Cocktail: Prepare TFA/Triisopropylsilane/Water (95:2.5:2.5).

  • Incubation: 2 to 3 hours at room temperature. Note: The aminomethyl carbamate is generally stable, but ensure full 2 hours for complete Boc removal.

  • Precipitation: Filter resin, concentrate filtrate under nitrogen, and precipitate in cold diethyl ether.

Post-Cleavage Application: Bioconjugation

Once cleaved, the peptide contains a free primary amine at the meta-phenyl position.

  • Reaction: Selective acylation (e.g., with NHS-esters of fluorophores).

  • pH Control: Maintain pH 7.5–8.0. The pKa of the benzylamine-like side chain is slightly lower (~9.0–9.5) than a Lysine epsilon-amine (~10.5), potentially allowing for selective labeling at controlled pH if other amines are present.

Part 4: Mechanism of Action (Pathway Diagram)

The following diagram illustrates the chemical transformation of the residue during the synthesis lifecycle.

ChemicalLifecycle Step1 Resin-Bound Peptide (N-Term Free) Step2 Coupling: Fmoc-Phe(3-CH2NHBoc)-OH + DIC/Oxyma Step1->Step2 Step3 Intermediate: Fmoc-Phe(3-CH2NHBoc)-Peptide-Resin Step2->Step3 Step4 Chain Elongation (Fmoc Removal + Next AA) Step3->Step4 Step5 Global Cleavage (95% TFA) REMOVES BOC GROUP Step4->Step5 Step6 Final Product: H-Phe(3-CH2NH2)-Peptide-OH (Free Amine Ready for Binding/Conjugation) Step5->Step6

Figure 2: The chemical lifecycle of the residue from coupling to final deprotection.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance at the meta position.Switch to HATU/HOAt activation. Perform double coupling (2 x 30 min).
Low Solubility Hydrophobic clustering of the Fmoc-AA.Dissolve the amino acid in NMP instead of DMF.
Side Reactions Alkylation of Trp/Met during cleavage (Boc cation generation).Ensure TIS (Triisopropylsilane) or EDT (Ethanedithiol) is present in the cleavage cocktail as a scavenger.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Context: Orthogonality of Boc/Fmoc). Retrieved from [Link]

Sources

Foreword: The Strategic Importance of Bifunctional Scaffolds in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-L-3-Aminomethylphe(Boc)

In the landscape of modern peptide science and drug development, the rational design of peptide-based therapeutics hinges on the ability to move beyond the canonical 20 amino acids. Unnatural amino acids (UAAs) are instrumental in conferring enhanced stability, modulating receptor affinity, and introducing novel functionalities. Among these, Fmoc-L-3-Aminomethylphe(Boc), designated systematically as (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid, represents a particularly strategic building block.

This molecule is a bifunctional scaffold. It provides the core phenylalanine structure while presenting a side-chain aminomethyl group. This side-chain amine is orthogonally protected with a tert-butoxycarbonyl (Boc) group, which is labile to acid, while the α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This elegant orthogonal protection scheme is the cornerstone of its utility, enabling chemists to selectively unmask and functionalize either the N-terminus for peptide elongation or the side-chain amine for conjugation, cyclization, or branching.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to provide a deep understanding of the compound's properties, the causality behind its analytical characterization, and field-proven protocols for its application, ensuring both scientific integrity and practical success.

Chemical Identity and Structure

The precise chemical identity of a synthetic building block is paramount for reproducibility and regulatory compliance.

  • Systematic Name: (2S)-3-(3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

  • Common Synonyms: Fmoc-L-Phe(3-CH2NHBoc)-OH, Fmoc-m-(Boc-aminomethyl)-L-Phe-OH[1]

  • CAS Number: 266999-24-0[1]

  • Molecular Formula: C₃₀H₃₂N₂O₆[1]

  • Molecular Weight: 516.58 g/mol [1]

The structure features two critical protecting groups whose distinct chemical labilities are fundamental to its function in complex synthetic strategies.[2] The Fmoc group is stable under acidic conditions but is readily cleaved by bases (e.g., piperidine), while the Boc group is stable to base but is cleaved by acids (e.g., trifluoroacetic acid, TFA).[3][4] This orthogonality allows for precise, stepwise manipulation during Solid-Phase Peptide Synthesis (SPPS).

Caption: Chemical structure of Fmoc-L-3-Aminomethylphe(Boc).

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for appropriate handling, storage, and application.

Summary of Physicochemical Data
PropertyValueSource(s)
Appearance White powder[1]
Purity (HPLC) ≥98%[1]
Molecular Formula C₃₀H₃₂N₂O₆[1]
Molecular Weight 516.58 g/mol [1]
Optical Rotation [α]D25 = -26 ± 2º (c=1 in DMF)[1]
Melting Point Not Reported[5]
Storage Temperature 0 - 8 °C[1]
Appearance, Storage, and Stability

Fmoc-L-3-Aminomethylphe(Boc) is supplied as a stable white powder.[1] For long-term viability, it is critical to store the compound under refrigerated conditions (0 - 8 °C) in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1] As with most Fmoc-protected amino acids, prolonged exposure to basic environments, even weak ambient amines, can lead to premature deprotection of the α-amino group, compromising purity and synthetic outcomes.

Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from its widespread use in SPPS provides a strong qualitative profile. The compound is readily soluble in N,N-dimethylformamide (DMF), the workhorse solvent for peptide synthesis. It is also expected to be soluble in other polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO). Its solubility in less polar solvents like dichloromethane (DCM) may be moderate, while it is anticipated to be poorly soluble in non-polar solvents such as toluene and diethyl ether, and virtually insoluble in water.

  • Expert Insight: The high solubility in DMF is a key functional attribute, allowing for the preparation of concentrated stock solutions (e.g., 0.4 M) necessary for efficient coupling reactions in automated or manual synthesizers, thereby minimizing reaction volumes and maximizing coupling kinetics.

Thermal Properties

A defined melting point for Fmoc-L-3-Aminomethylphe(Boc) is not consistently reported in the literature or on supplier datasheets.[5] This is not uncommon for complex, high molecular weight protected amino acids. Such molecules may undergo decomposition or degradation at elevated temperatures before a sharp melting point is observed. Therefore, techniques like differential scanning calorimetry (DSC) would be required for a definitive thermal analysis, but for practical synthetic purposes, this data is non-critical.

Optical Properties

The stereochemical integrity of an amino acid building block is crucial for the biological activity of the final peptide. Fmoc-L-3-Aminomethylphe(Boc) is the L-enantiomer. Its chirality is confirmed by its specific optical rotation, a key quality control parameter. The reported value is [α]D25 = -26 ± 2º when measured at a concentration of 1 g/100 mL in DMF.[1] This levorotatory behavior confirms the (S)-configuration at the α-carbon.

Spectroscopic and Chromatographic Characterization

Robust analytical methods are required to validate the identity, purity, and integrity of the compound before its use in synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of Fmoc-amino acids. The highly conjugated fluorenyl system of the Fmoc group provides a strong chromophore, making UV detection highly sensitive, typically at wavelengths between 265 nm and 301 nm. A reversed-phase method is the most effective approach for analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample (1 mg/mL) in Acetonitrile/Water (1:1) prep2 Vortex to ensure full dissolution prep1->prep2 prep3 Filter through 0.22 µm syringe filter prep2->prep3 hplc1 Inject 5-10 µL onto C18 column prep3->hplc1 Inject hplc2 Run Gradient Elution: A: 0.1% TFA in H₂O B: 0.1% TFA in ACN hplc1->hplc2 hplc3 Monitor at 265 nm hplc2->hplc3 data1 Integrate chromatogram hplc3->data1 Acquire data2 Calculate area % of main peak data1->data2

Caption: Workflow for HPLC purity analysis of Fmoc-L-3-Aminomethylphe(Boc).

Self-Validating Experimental Protocol for HPLC Analysis:

  • System & Column: Utilize a standard HPLC system with a UV detector. The analytical column of choice is a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

    • Causality: TFA is an ion-pairing agent that sharpens peaks by masking residual silanols on the stationary phase and ensuring the carboxyl group is protonated.

  • Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in a 1:1 mixture of ACN and water. Ensure complete dissolution before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-17 min: 30% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 30% B

      • 21-25 min: 30% B (re-equilibration)

  • Trustworthiness Check: The primary peak should be sharp and symmetrical. The purity is determined by the area percentage of the main peak relative to the total area of all integrated peaks. A purity of ≥98% is expected.[1] Common impurities might include the free amino acid (no Fmoc group) or dibenzofulvene adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra are not publicly cataloged, the expected ¹H and ¹³C NMR signals can be predicted based on the molecule's structure. This serves as a powerful identity confirmation tool.

  • Expected ¹H NMR Features (in CDCl₃ or DMSO-d₆):

    • Fmoc Group: A series of multiplets between 7.2 and 7.9 ppm corresponding to the 8 aromatic protons of the fluorenyl system. A characteristic multiplet around 4.2-4.5 ppm for the CH and CH₂ protons of the methoxycarbonyl linker.

    • Phenylalanine Core & Side Chain: Aromatic protons of the central phenyl ring will appear as multiplets between 7.0 and 7.3 ppm. The Cα-H proton will be a multiplet around 4.6 ppm, coupled to the Cβ protons. The Cβ-CH₂ protons will appear as diastereotopic multiplets (a complex ABX system) around 2.9-3.2 ppm. The aminomethyl (-CH₂-NH-) protons will be a doublet around 4.3 ppm.

    • Boc Group: A sharp, strong singlet at approximately 1.4 ppm, integrating to 9 protons, which is the hallmark signal for the tert-butyl group.

    • Amine/Acid Protons: Broad singlets for the NH and COOH protons, whose chemical shifts are highly dependent on solvent and concentration.

  • Expected ¹³C NMR Features:

    • Carboxyl Carbon (COOH): ~172-175 ppm.

    • Carbamate Carbons (C=O): ~155-157 ppm for both Fmoc and Boc groups.

    • Aromatic Carbons: A cluster of signals between ~120 and 145 ppm.

    • Boc Quaternary Carbon: ~80 ppm.

    • Cα Carbon: ~55 ppm.

    • Fmoc Linker Carbons: ~67 ppm (CH₂) and ~47 ppm (CH).

    • Cβ and Aminomethyl Carbons: ~37-45 ppm.

    • Boc Methyl Carbons: A strong signal around 28 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight.

  • Calculated Exact Mass: 516.2260 g/mol for C₃₀H₃₂N₂O₆.

  • Expected Ions (Positive Mode ESI):

    • [M+H]⁺: m/z 517.2338

    • [M+Na]⁺: m/z 539.2158

    • [M+K]⁺: m/z 555.1897

  • Expert Insight: The presence of the [M+H]⁺ ion as the base peak with the correct isotopic pattern provides unambiguous confirmation of the compound's identity and elemental composition.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-3-Aminomethylphe(Boc) is as a specialized building block in Fmoc-based SPPS.[1] Its structure allows for the introduction of a protected primary amine on the side chain, which can be used for post-synthetic modifications.

G start Start: Resin with Free Amino Group (H₂N-AAₙ-...-Resin) coupling 1. Coupling Add Fmoc-L-3-Aminomethylphe(Boc) + Activator (e.g., HATU) + Base (e.g., DIPEA) in DMF start->coupling wash1 Wash (DMF) coupling->wash1 deprotection 2. Fmoc Deprotection Treat with 20% Piperidine in DMF wash1->deprotection wash2 Wash (DMF) deprotection->wash2 next_cycle Ready for Next Amino Acid Coupling wash2->next_cycle next_cycle->coupling Repeat n times cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) next_cycle->cleavage product Final Peptide with -CH₂NH₂ Side Chain cleavage->product

Caption: SPPS cycle for incorporating Fmoc-L-3-Aminomethylphe(Boc).

Step-by-Step Workflow for Incorporation:

This protocol assumes a standard manual or automated SPPS process starting from a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: The peptide-resin is first swollen in DMF for 15-30 minutes to ensure all reactive sites are accessible.

  • Coupling Reaction: a. Activation: In a separate vessel, dissolve Fmoc-L-3-Aminomethylphe(Boc) (3-5 equivalents relative to resin loading), a coupling agent like HATU (3-5 eq.), and an organic base like DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 1-5 minutes. b. Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture for 1-2 hours at room temperature. c. Causality: HATU is a highly effective uronium-based activator that minimizes racemization. DIPEA acts as a non-nucleophilic base to facilitate the reaction. Using an excess of reagents drives the coupling reaction to completion.

  • Washing: After coupling, the resin is thoroughly washed with DMF (3-5 times) to remove all excess reagents and byproducts.

  • Fmoc Deprotection: a. Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[1] b. Drain and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group. c. Self-Validation: The progress of Fmoc deprotection can be monitored by taking an aliquot of the piperidine solution and measuring its UV absorbance at ~301 nm. A strong absorbance indicates the presence of the dibenzofulvene-piperidine adduct, confirming successful deprotection.

  • Final Washing: The resin is again washed thoroughly with DMF (3-5 times) to remove piperidine and the deprotection byproducts.

The resin is now ready for the next coupling cycle. The Boc group on the side chain remains intact throughout this process and is only removed during the final acid-mediated cleavage from the resin.

Conclusion

Fmoc-L-3-Aminomethylphe(Boc) is a high-value, strategically designed amino acid derivative that offers peptide chemists a reliable tool for introducing a latent reactive handle. Its well-defined physicochemical properties, including high purity, specific optical rotation, and excellent solubility in relevant solvents, ensure its consistent performance. The orthogonal Fmoc/Boc protection scheme is the key to its utility, enabling precise control over peptide elongation and side-chain functionalization. By following the robust analytical and synthetic protocols outlined in this guide, researchers can confidently incorporate this versatile building block to advance the synthesis of complex peptides for therapeutic and research applications.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). Fmoc-l-3-aminomethylphe(boc). Retrieved from [Link]

  • Capot Chemical. (n.d.). 266999-24-0 | Fmoc-L-3-Aminomethylphe(Boc). Retrieved from [Link]

  • Chemsrc.com. (n.d.). Fmoc-L-3-Aminomethylphe(Boc) Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • American Elements. (n.d.). Boc-3-(Fmoc-aminomethyl)-L-phenylalanine. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-L-Phe(3-CH2NH-Boc)-OH. Retrieved from [Link]

  • PubMed. (1995). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of FMOC derivatives. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • NIH National Library of Medicine. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

Sources

Technical Whitepaper: Preservation & Stability of Fmoc-L-3-Aminomethylphe(Boc)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-L-3-Aminomethylphe(Boc) is a critical peptidomimetic building block used to introduce cationic character or chemical handles into peptide backbones. Its structural integrity relies on the orthogonality of its protecting groups: the base-labile Fmoc (α-amino) and the acid-labile Boc (side-chain aminomethyl).

Improper storage leads to two primary failure modes: spontaneous Fmoc cleavage (driven by trace bases or moisture) and premature Boc removal (driven by acidic vapors), both of which result in polymerization or truncated synthesis. This guide outlines the mandatory protocols to maintain >98% purity over extended periods.

Quick Reference: Storage Matrix
ParameterLong-Term Storage (>1 Month)Short-Term / Active Use (<1 Month)
Temperature -20°C (± 5°C)+2°C to +8°C
Atmosphere Inert Gas (Argon/Nitrogen)Tightly capped, Desiccated
Container Amber Glass (UV protection)Amber Glass or opaque HDPE
Desiccant Silica Gel or P₂O₅ (in secondary container)Silica Gel packets
Shelf Life 24 Months (if strictly followed)6-12 Months

Chemical Identity & Structural Vulnerabilities[1][2]

To preserve this reagent, one must understand the specific chemical threats to its stability. Unlike standard Fmoc-Phe-OH, the 3-aminomethyl side chain introduces a unique "self-destruct" risk if the Boc group is compromised.

Molecule: Fmoc-L-3-Aminomethylphenylalanine(Boc) CAS: 266999-24-0 Formula: C₃₀H₃₂N₂O₆ MW: 516.6 g/mol

The "Auto-Aminolysis" Threat

The most critical insight for this specific molecule is the risk of auto-aminolysis .

  • Trigger: Exposure to acidic vapors (e.g., TFA stored in the same refrigerator) cleaves the side-chain Boc group.

  • Mechanism: The now-exposed side-chain amine (primary amine) is highly nucleophilic.

  • Result: This amine attacks the Fmoc group of neighboring molecules (acting like piperidine), causing a cascade of deprotection and polymerization.

Degradation Pathways Visualization

DegradationPathways Start Intact Fmoc-L-3-Aminomethylphe(Boc) BocCleave Side-Chain Boc Removal Start->BocCleave Acid Catalysis FmocCleave Fmoc Removal (Dibenzofulvene) Start->FmocCleave Base Catalysis Hydrolysis Carboxylic Acid Clumping Start->Hydrolysis Hygroscopic Effect Acid Acid Vapors (TFA) Acid->BocCleave Base Trace Base / 2° Amines Base->FmocCleave Moisture Moisture / H2O Moisture->Hydrolysis FreeAmine Free Side-Chain Amine (Nucleophile) BocCleave->FreeAmine FreeAmine->FmocCleave Intermolecular Attack Polymer Oligomerization / Insoluble Aggregates FreeAmine->Polymer FmocCleave->Polymer

Figure 1: Degradation logic showing how environmental stressors trigger specific chemical failures. Note the critical pathway where acid exposure leads to side-chain deprotection and subsequent self-destruction.

Detailed Storage Protocols

Long-Term Preservation (-20°C)

Objective: Kinetic arrest of hydrolysis and spontaneous deprotection.

  • Vessel Selection: Use amber glass vials with Teflon-lined screw caps. Plastic (polypropylene) is permeable to acid vapors over years and should be avoided for the primary container.

  • Desiccation: Place the primary vial inside a larger secondary jar containing a color-indicating desiccant (e.g., Drierite).

  • Atmosphere: Flush the headspace of the vial with dry Argon or Nitrogen before sealing. This prevents oxidation of the methionine-like aromatic ring (though less sensitive than Met/Trp, it prevents general oxidative stress).

  • Isolation: CRITICAL: Do NOT store in the same freezer compartment as volatile acids (TFA, HCl) or volatile bases (DIPEA, Piperidine). Cross-contamination via vapor is the #1 cause of failure for this reagent.

Handling & Thawing (The "warm-up" Rule)

Condensation is the enemy. Opening a cold vial in a warm, humid lab introduces water immediately.

Protocol:

  • Remove vial from freezer.

  • Place in a desiccator at room temperature.

  • Wait 45–60 minutes until the vial feels neutral to the touch.

  • Only then break the seal.

  • Weigh out the required amount quickly.[1]

  • Flush with inert gas and re-seal immediately.

Quality Control & Re-Validation

Before committing this expensive building block to a synthesis, validate its purity.

QC Decision Tree

QC_Workflow Start Re-Validation Start Visual Visual Inspection: White/Off-white Powder? Start->Visual Solubility Solubility Test: 0.1M in DMF Clear? Visual->Solubility Yes Fail DISCARD / RE-PURIFY Visual->Fail Yellow/Clumped HPLC HPLC Analysis: Single Peak >98%? Solubility->HPLC Yes Solubility->Fail Turbid/Gel HPLC->Fail Extra Peaks (Fmoc-loss) Pass RELEASE FOR SYNTHESIS HPLC->Pass Yes

Figure 2: Step-by-step Quality Control workflow to ensure reagent integrity prior to synthesis.

Analytical Parameters
  • Visual: Should be a white to off-white powder. Yellowing indicates Fmoc cleavage (dibenzofulvene formation).

  • HPLC: Standard C18 gradient (Water/Acetonitrile + 0.1% TFA). Look for a front-running peak (Fmoc-OH) or a late-eluting peak (Fmoc-cleaved species).

  • TLC (Rapid Check):

    • Solvent: CHCl₃/MeOH/HOAc (90:8:2).

    • Visualization: UV (254nm) and Ninhydrin.

    • Result: Ninhydrin should be negative (blocked amines). If positive (purple spot), the Boc or Fmoc has fallen off.

Operational Handling & Solubilization

Solubilization for SPPS

Fmoc-L-3-Aminomethylphe(Boc) is hydrophobic.

  • Preferred Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Concentration: Typically 0.1M to 0.2M for automated synthesizers.

  • Additives: If solubility is sluggish, add 1% Triton X-100 or briefly sonicate (max 30 seconds) at room temperature. Do not heat above 30°C to dissolve, as this promotes racemization.

Activation Guidelines
  • Recommended: DIC/Oxyma Pure or HBTU/DIEA.

  • Racemization Risk: Phenylalanine derivatives are prone to racemization via oxazolone formation during activation.

    • Mitigation: Use Oxyma Pure or HOAt as an additive. Keep activation times < 5 minutes before addition to the resin.

    • Base Usage: When using HBTU/HATU, use the minimum amount of base (DIEA/NMM) required (1.95 equivalents relative to AA). Excess base drives racemization.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][][5][6][7][8][] Chemical Reviews, 109(6), 2455-2504. (General grounding on Fmoc/Boc orthogonality).

Sources

Technical Guide: Fmoc-L-3-Aminomethylphe(Boc) for Side-Chain Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-L-3-Aminomethylphe(Boc) (CAS: 266999-24-0) is a specialized non-canonical amino acid (NCAA) designed for the precise introduction of a reactive primary amine into a peptide sequence. Unlike Lysine, which presents an amine via a flexible aliphatic chain, this phenylalanine derivative displays the amine via a rigid phenyl ring at the meta position.

This structural rigidity reduces conformational entropy penalties upon binding, making it a "privileged scaffold" for peptidomimetics. The orthogonal protection scheme (Fmoc for backbone assembly, Boc for side-chain masking) dictates a specific workflow: the side-chain amine is liberated only during global cleavage (TFA treatment), positioning this building block as a premier tool for solution-phase late-stage diversification , including chemoselective labeling, macrocyclization, and PROTAC linker attachment.

Part 1: Chemical Architecture & Strategic Utility

Structural Logic

The molecule consists of an L-Phenylalanine core substituted at the 3-position (meta) with a methylamine group.

  • Fmoc (N-

    
    ):  Base-labile. Removed by Piperidine.[1] Enables standard Fmoc SPPS assembly.[]
    
  • Boc (Side-chain): Acid-labile. Stable to Piperidine. Removed by Trifluoroacetic Acid (TFA).[3]

  • Phenyl Spacer: Provides

    
    -
    
    
    
    stacking potential and restricts the rotational freedom of the side chain, often improving potency compared to flexible Lysine linkers.
The Orthogonality Matrix

The utility of this building block is defined by the stability profile of its protecting groups.

ConditionReagentFmoc (Backbone)Boc (Side-chain)Resin Linker (e.g., Wang/Rink)
Coupling DIPEA/HBTUStableStableStable
Deprotection 20% PiperidineRemoved StableStable
Cleavage 95% TFAStable*Removed Cleaved

*Fmoc is technically stable to acid, but is removed prior to cleavage in standard cycles.

Strategic Implication: Since Boc removal and Resin cleavage both occur in high acid (TFA), this building block is not suitable for on-resin modification (which would require Alloc or Mtt protection). It is designed for Post-Cleavage Modification .

Part 2: Solid Phase Peptide Synthesis (SPPS) Protocol

Materials & Preparation
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Coupling Reagents: DIC/Oxyma Pure (preferred to reduce racemization) or HATU/DIPEA.

  • Solvent: DMF (peptide grade).

Step-by-Step Assembly
  • Resin Swelling: Swell resin in DCM (20 min) then DMF (20 min).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).[1] Wash with DMF (
    
    
    
    ).[1]
  • Coupling Fmoc-L-3-Aminomethylphe(Boc):

    • Dissolve 3.0 eq of AA and 3.0 eq of HATU in DMF.

    • Add 6.0 eq of DIPEA.

    • Critical: Pre-activate for only 30 seconds to minimize racemization of the sensitive phenylglycine-like core.

    • Add to resin and shake for 45–60 minutes.

  • Monitoring: Perform Kaiser test. If blue (incomplete), recouple using DIC/HOAt.

  • Elongation: Continue standard SPPS for the remainder of the sequence.

Global Cleavage & Side-Chain Liberation

This step simultaneously cleaves the peptide from the resin and removes the Boc group, unmasking the reactive amine.

  • Cocktail Preparation: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Reaction: Incubate resin with cocktail for 2–3 hours at room temperature.

  • Precipitation: Filter resin, concentrate filtrate under

    
    , and precipitate in cold diethyl ether.
    
  • Result: Crude peptide containing a free primary amine at the Phe-3 position.

Part 3: Post-Cleavage Modification Workflow

This is the primary application phase. The free amine serves as a "handle" for conjugation.

Chemoselective Ligation (NHS-Ester Labeling)

Objective: Attach a fluorophore or drug payload to the 3-aminomethyl group.

Protocol:

  • Purification: HPLC purify the crude peptide to remove scavengers (critical, as TIS interferes with conjugation). Lyophilize.

  • Dissolution: Dissolve peptide (1 mM) in anhydrous DMSO or DMF.

  • Buffer: Add reaction buffer (PBS or Borate, pH 8.3–8.5). Ensure final organic solvent content is <20% to prevent denaturation (if protein) or precipitation.

  • Coupling: Add NHS-Ester functionalized payload (1.2 – 1.5 eq) dissolved in DMSO.

  • Incubation: Agitate in dark for 1–2 hours at RT.

  • Quenching: Add Tris buffer (pH 8.0) or Ethanolamine to quench unreacted ester.

  • Final Purification: RP-HPLC.

Visualization of Workflow (DOT Diagram)

SPPS_Workflow Resin Resin-Linker-NH2 Coupling Coupling Cycle (Fmoc-AA-OH + HATU) Resin->Coupling Deprotection Fmoc Removal (20% Piperidine) Coupling->Deprotection TargetAA Couple Target: Fmoc-L-3-Aminomethylphe(Boc) TargetAA->Deprotection Deprotection->Coupling Repeat Deprotection->TargetAA Site Specific Cleavage Global Cleavage (95% TFA) Deprotection->Cleavage End Synthesis CrudePeptide Crude Peptide (Free Side-Chain Amine) Cleavage->CrudePeptide -Boc Removal Modification Solution Phase Modification (pH 8.5 + Electrophile) CrudePeptide->Modification FinalProduct Functionalized Peptide (Conjugate/Staple) Modification->FinalProduct

Caption: Workflow for integrating Fmoc-L-3-Aminomethylphe(Boc) into SPPS, culminating in post-cleavage diversification.

Part 4: Applications & Case Studies

DNA-Encoded Libraries (DELs)

In DEL synthesis, the "split-and-pool" method requires robust building blocks. The 3-aminomethylphe moiety acts as a branching point. After synthesis and cleavage, the free amine reacts with a library of carboxylic acids or sulfonyl chlorides, exponentially increasing the chemical space of the library while maintaining the rigid phenylalanine core for receptor binding.

PROTAC Linker Attachment

Proteolysis Targeting Chimeras (PROTACs) require a linker between the E3 ligase ligand and the protein of interest ligand.

  • Advantage: Using L-3-Aminomethylphe allows the linker to exit the peptide binding groove at a 90° angle (relative to the backbone), often improving the ternary complex stability compared to C-terminal or N-terminal attachment.

Peptide Stapling

While "stapling" is often done on-resin (using olefin metathesis), "chemical stapling" can be performed in solution using bis-electrophiles (e.g., dibromoxylene) reacting with two 3-aminomethylphe residues placed at


 and 

positions. This rigidifies the helix.

Part 5: Troubleshooting & Critical Analysis

Solubility Data
SolventSolubility (mg/mL)Notes
DMF >100Ideal for coupling reactions.
DCM >50Good for swelling, less ideal for coupling due to aggregation.
Water InsolubleProtected form is hydrophobic.
DMSO >100Use for solution-phase modification steps.
Common Pitfalls
  • Incomplete Coupling: The steric bulk of the Boc-aminomethyl group can hinder coupling.

    • Solution: Use double coupling (

      
       min) or switch to HATU at 
      
      
      
      (microwave assisted).
  • Racemization: Phenylalanine derivatives are prone to racemization during activation if base concentration is too high.

    • Solution: Use Collidine instead of DIPEA, or use Oxyma/DIC which is essentially racemization-free.

  • Side-Chain Acylation: If the Boc group is prematurely lost (due to poor quality DCM/acid contamination), the side chain will be acylated during subsequent cycles.

    • Check: Ensure all solvents are amine-free and acid-free.

References

  • Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Fmoc-L-3-Aminomethylphe(Boc) supplier information and purity standards.

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Sourcing, Quality Assurance, and Application in Solid-Phase Peptide Synthesis

Executive Summary

Fmoc-L-3-Aminomethylphe(Boc)-OH (CAS: 266999-24-0) is a critical non-canonical amino acid (NCAA) used to introduce cationic functionalities or conformational constraints into peptide backbones. Unlike standard Lysine or Ornithine, the amine functionality here is displayed via a benzyl linker at the meta position of the phenylalanine ring. This unique geometry is pivotal for designing peptidomimetics, enzyme inhibitors, and "stapled" peptides where precise side-chain orientation dictates binding affinity.

This guide provides a self-validating framework for sourcing, verifying, and utilizing this derivative in Fmoc Solid-Phase Peptide Synthesis (SPPS).

Part 1: Molecular Profile & Chemical Utility

Before integration into a synthesis workflow, the chemical identity must be rigorously defined to prevent isomeric confusion (specifically distinguishing from the para isomer or the direct amino-phenyl derivative).

ParameterSpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-3-(t-butoxycarbonylaminomethyl)-L-phenylalanine
Common Abbreviation Fmoc-Phe(3-CH₂NHBoc)-OH
CAS Number 266999-24-0
Molecular Formula C₃₀H₃₂N₂O₆
Molecular Weight 516.59 g/mol
Protecting Groups Fmoc (Base labile;

-amine) / Boc (Acid labile; side-chain amine)
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM.[1]

Scientific Rationale for Selection: The meta-aminomethyl group serves as a "extended" cationic site. When deprotected (Boc removal via TFA), the resulting primary amine (


) mimics the charge of Lysine but with a rigid aromatic spacer. This restricts the entropic penalty upon binding to a receptor, often enhancing potency compared to flexible aliphatic chains.
Part 2: Supply Chain & Sourcing Landscape

Sourcing NCAAs requires navigating between bulk chemical traders and specialized peptide reagent manufacturers. The following table aggregates verified supplier data based on the CAS 266999-24-0.

Table 1: Primary Supplier Intelligence

SupplierCatalog RefPurity SpecTypical Pack SizeNotes
Chem-Impex Int. 12767≥ 98% (HPLC)1g, 5g, 25gHigh reliability for stereochemical purity. Preferred for GMP-adjacent workflows.
Sigma-Aldrich 266999-24-0≥ 95%250mg, 1gOften sourced via third-party partners (Ambeed/Millipore). Good for small-scale R&D.
Aapptec UFF159≥ 98%CustomSpecializes in peptide reagents; good source for bulk inquiries.
BLD Pharm BD159423≥ 95%100mg - 5gCost-effective for initial screening; rigorous in-house QC recommended.

Critical Procurement Warning: Ensure the vendor explicitly states "3-Aminomethyl" or "meta" . Confusion with 4-Aminomethyl (para) or 3-Amino (aniline derivative) is common in catalog databases.

Part 3: Quality Assurance & Purity Standards

Trusting a Certificate of Analysis (CoA) without verification is a risk in high-value synthesis. The following protocol defines the "Gold Standard" for acceptance.

3.1 The "Self-Validating" QC Workflow

Do not commit the reagent to synthesis until it passes the Triad Check :

  • Identity (MS/NMR): Confirm it is not the para isomer.

  • Purity (RP-HPLC): Ensure no truncated Fmoc-byproducts.

  • Chirality (Chiral HPLC): Verify L-enantiomer excess (>99% ee).

3.2 Visualization: QC Decision Tree

The following diagram outlines the logical flow for material acceptance.

QC_Workflow Start Raw Material Receipt (Fmoc-Phe(3-CH2NHBoc)-OH) Solubility Solubility Test (0.5M in DMF) Start->Solubility HPLC RP-HPLC Analysis (C18, ACN/H2O Gradient) Solubility->HPLC Clear Solution Decision_Fail QUARANTINE / REJECT Solubility->Decision_Fail Turbid/Precipitate Chiral Chiral HPLC (Crownpak or Chiralcel) HPLC->Chiral Purity > 98% HPLC->Decision_Fail Purity < 95% MS LC-MS (ESI+) Target: 517.6 [M+H]+ Chiral->MS L-Isomer > 99% Chiral->Decision_Fail Racemization Detected Decision_Pass RELEASE FOR SYNTHESIS MS->Decision_Pass Mass Confirmed MS->Decision_Fail Wrong Mass

Caption: Logical workflow for incoming raw material verification (QC Triad).

Part 4: Experimental Application (SPPS Protocol)

This derivative is compatible with standard Fmoc/tBu strategies. However, the bulky side chain and aromatic rigidity can induce steric hindrance during coupling.

4.1 Coupling Protocol

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (preferred over HBTU to reduce racemization risk).

  • Solvent: DMF (N,N-Dimethylformamide).

  • Stoichiometry: 3-4 eq. Amino Acid : 3-4 eq. Activator : 1 eq. Resin sites.

Step-by-Step Methodology:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-Phe(3-CH₂NHBoc)-OH (3 eq.) and Oxyma Pure (3 eq.) in minimum DMF.

    • Add DIC (3 eq.) and allow to activate for 2-3 minutes. Note: Solution should remain clear.

  • Coupling: Add activated solution to resin. Shake at room temperature for 60-90 minutes.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • If Blue: Incomplete coupling. Re-couple using HATU/HOAt/DIEA (3 eq).

    • If Colorless: Proceed.

  • Capping (Optional but Recommended): Acetic Anhydride/Pyridine in DMF to cap unreacted amines.

4.2 Cleavage & Workup

The Boc group on the side chain is acid-labile and will be removed simultaneously with the peptide cleavage from the resin.

  • Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.

  • Time: 2-3 hours at Room Temperature.

  • Result: The side chain converts from

    
     to 
    
    
    
    (free amine).
4.3 Visualization: Synthesis Cycle

SPPS_Cycle Resin Fmoc-Peptide-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Couple Coupling (60-90 min) Wash1->Couple Activate Activation (AA + DIC + Oxyma) Activate->Couple Add Reagents Check Kaiser Test Couple->Check Check->Couple Fail (Blue) -> Recouple Next Next Cycle Check->Next Pass (Colorless)

Caption: Fmoc SPPS cycle optimized for sterically hindered NCAAs.

Part 5: Handling & Stability Data
  • Storage: Store at +2°C to +8°C in a desiccator. For long-term (>6 months), store at -20°C .

  • Hygroscopicity: Moderate. Allow bottle to warm to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc ester over time.

  • Light Sensitivity: Protect from intense light; amber vials recommended.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews, 109(6), 2455-2504. (Context on Orthogonal Protection Strategies).

  • Albericio, F., & Tyley, A. (2013). "Solid-Phase Synthesis of Peptides Containing Non-Proteinogenic Amino Acids." Methods in Molecular Biology. (Protocol grounding for NCAAs).

Sources

Strategic Selection in SPPS: A Technical Comparative of Fmoc vs. Boc Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Strategy

Solid Phase Peptide Synthesis (SPPS) is the engine of modern peptide drug discovery.[] While the fundamental premise—stepwise elongation on an insoluble support—remains unchanged since R.B. Merrifield’s Nobel Prize-winning work, the chemical strategy chosen (


-

protection) dictates the entire synthetic ecosystem: solvents, scavengers, cleavage conditions, and safety infrastructure.

This guide provides a rigorous technical comparison between the two dominant strategies: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). While Fmoc is currently the industry standard for routine synthesis and GMP manufacturing due to its orthogonal safety profile, Boc remains indispensable for specific "difficult" sequences and thioester generation.

Mechanistic Foundations

The core difference lies in the concept of Orthogonality versus Graduated Acidolysis .

The Boc Strategy: Graduated Acidolysis

The Boc group relies on differential acid sensitivity. The


-

Boc group is removed by a moderately strong acid (Typically Trifluoroacetic acid, TFA), while the side-chain protecting groups and the resin linker require a strong acid (Hydrogen Fluoride, HF) for cleavage.
  • Mechanism: Acid-catalyzed elimination releasing isobutylene and CO

    
    .
    
  • Risk: The peptide is exposed to acid repeatedly during every cycle, which can lead to premature side-chain deprotection or acid-catalyzed side reactions (e.g., alkylation of Tryptophan).

The Fmoc Strategy: True Orthogonality

The Fmoc group introduces a base-labile dimension.[2] The


-

Fmoc group is removed by a secondary amine (Piperidine), while side chains and the linker are removed by acid (TFA).
  • Mechanism: Base-induced

    
    -elimination via the E1cB mechanism, releasing dibenzofulvene.
    
  • Benefit: The side chains are never exposed to the deprotection reagent (base), and the

    
    -
    
    
    
    group is stable to the final cleavage reagent (acid).
Visualizing the Chemical Logic

SPPS_Strategies cluster_Boc Boc Strategy (Graduated Acidolysis) cluster_Fmoc Fmoc Strategy (Orthogonal) Boc_Deprot Deprotection: 50% TFA (Moderate Acid) Boc_SideChain Side Chain Stability: Stable to TFA Boc_Deprot->Boc_SideChain Differential Lability Boc_Cleavage Final Cleavage: HF (Strong Acid) Boc_SideChain->Boc_Cleavage Requires HF Fmoc_Deprot Deprotection: 20% Piperidine (Base) Fmoc_SideChain Side Chain Stability: Stable to Base Fmoc_Deprot->Fmoc_SideChain Fully Orthogonal Fmoc_Cleavage Final Cleavage: 95% TFA (Acid) Fmoc_SideChain->Fmoc_Cleavage Requires TFA

Figure 1: Mechanistic comparison showing the chemical orthogonality of Fmoc vs. the acid-gradient reliance of Boc chemistry.

Detailed Experimental Protocols

These protocols represent standard manual synthesis workflows. Automated synthesizers follow similar logic but optimize wash volumes and times.

Fmoc Synthesis Cycle

Reagents:

  • Resin: Wang or Rink Amide (0.3–0.8 mmol/g loading).

  • Deprotection: 20% Piperidine in DMF (v/v).

  • Coupling: 5 eq. Amino Acid, 4.9 eq. HBTU, 10 eq. DIEA in DMF.

  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.5).
    

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min).

  • Wash: Flow wash with DMF (5 x 1 min) to remove piperidine and dibenzofulvene. Critical: Residual piperidine will cause racemization during activation.

  • Coupling: Dissolve AA, HBTU, and DIEA in DMF. Add to resin.[] Shake for 45–60 min.

  • Wash: Flow wash with DMF (5 x 1 min).

  • Kaiser Test: Verify coupling completion (Blue = Free amine/Incomplete; Yellow = Complete).

  • Final Cleavage: Treat resin with TFA cocktail for 2–3 hours. Precipitate in cold diethyl ether.

Boc Synthesis Cycle

Reagents:

  • Resin: PAM or MBHA (0.5–1.0 mmol/g loading).

  • Deprotection: 50% TFA in DCM (v/v).

  • Neutralization: 10% DIEA in DCM.

  • Coupling: 5 eq. Amino Acid, 5 eq. DCC (or HBTU/DIEA) in DCM/DMF.

  • Cleavage: Anhydrous HF with p-cresol/dimethylsulfide scavengers (Special HF apparatus required).

Step-by-Step Workflow:

  • Swelling: Swell resin in DCM for 30 min.

  • Deprotection: Treat with 50% TFA/DCM (1 x 2 min, 1 x 20 min).

  • Wash: DCM (5 x 1 min).

  • Neutralization: Treat with 10% DIEA/DCM (2 x 2 min). Critical: Boc deprotection leaves the amine as a TFA salt; it must be neutralized to couple.

  • Coupling: Add pre-activated AA to resin. Shake for 1–2 hours.

  • Wash: DCM (5 x 1 min).

  • Final Cleavage: Transfer resin to Teflon vessel. Treat with liquid HF at 0°C for 1 hour. Hazard: HF is fatal upon skin contact and dissolves glass.

Comparative Analysis: Data & Performance

The following table summarizes the operational differences critical for decision-making in a lab setting.

FeatureFmoc StrategyBoc Strategy
Primary Solvent DMF / NMPDCM (swells polystyrene better)
Deprotection Base (Piperidine)Acid (TFA)
Cleavage Reagent TFA (Corrosive, manageable)HF (Highly Toxic, requires Teflon)
Aggregation High (H-bonds stabilize

-sheets)
Low (TFA protonates chains, disrupting H-bonds)
Solubility Intermediates often less solubleIntermediates generally more soluble
Side Reactions Aspartimide (Asp-Gly), Base-catalyzed racemizationAcid-catalyzed alkylation (Trp, Met), Benzyl cation capture
Cost Higher (Reagents), Lower (Infrastructure)Lower (Reagents), Higher (HF Apparatus)
Automation Excellent (Standard)Difficult (Corrosive vapors, precipitation)
The Aggregation Factor

One of the few areas where Boc outperforms Fmoc is in the synthesis of "difficult sequences" (hydrophobic stretches). In Boc chemistry, the


-terminus is protonated (

) after every deprotection step. This charge repulsion disrupts the inter-chain hydrogen bonds that cause aggregation (beta-sheet formation). In Fmoc chemistry, the neutral amine allows aggregation to occur, often leading to truncated sequences.
  • Mitigation in Fmoc: Use of Pseudoproline dipeptides or Hmb-protected amino acids to disrupt secondary structure.

Strategic Decision Matrix

When should a researcher choose one over the other? Use the logic flow below to determine the optimal pathway.

Decision_Matrix Start Start: Select Synthesis Strategy Q1 Is the sequence 'Difficult' (High Aggregation Potential)? Start->Q1 Q2 Does the peptide contain Base-Sensitive moieties? Q1->Q2 No Q3 Do you have access to an HF cleavage apparatus? Q1->Q3 Yes Q4 Is this for GMP / Large Scale? Q2->Q4 No Result_Boc Select Boc Strategy (Specialized) Q2->Result_Boc Yes (e.g., Depsipeptides) Result_Fmoc Select Fmoc Strategy (Standard, Safer) Q3->Result_Fmoc No (Safety constraint) Q3->Result_Boc Yes Q4->Result_Fmoc Yes (Avoid HF waste) Q4->Result_Boc No (Research Scale)

Figure 2: Decision tree for selecting Fmoc vs. Boc based on sequence difficulty, safety infrastructure, and downstream application.

Conclusion

For 95% of modern applications, Fmoc chemistry is the superior choice . Its orthogonality simplifies purification, eliminates the lethal risks of HF, and is highly amenable to high-throughput automation.

However, Boc chemistry remains a vital tool in the arsenal of the expert peptide chemist. It is irreplaceable for:

  • Synthesizing thioesters for Native Chemical Ligation (NCL).

  • Constructing peptides that are unstable to base (e.g., certain depsipeptides).

  • Overcoming extreme aggregation in long, hydrophobic sequences where Fmoc synthesis fails despite pseudoproline usage.

References

  • Merrifield, R. B. (1963).[3][4][5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[6]

  • Behrendt, R., White, P., & Offer, J. (2016).[7] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.

Sources

Methodological & Application

Application Note: High-Efficiency HATU Activation Protocol for Fmoc-L-3-Aminomethylphe(Boc) Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for coupling Fmoc-L-3-Aminomethylphe(Boc)-OH , a non-standard phenylalanine derivative characterized by significant steric bulk and side-chain hydrophobicity. While standard carbodiimide chemistries (DIC/HOBt) often result in sluggish kinetics and incomplete coupling for such derivatives, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides superior acylating power.

This guide focuses on minimizing racemization (epimerization) and preventing guanidinylation (capping of the N-terminus), two common failure modes when using uronium/aminium reagents.

Scientific Background & Mechanism[1]

The Challenge: Fmoc-L-3-Aminomethylphe(Boc)

The target amino acid features a meta-substituted aminomethyl group protected by tert-butyloxycarbonyl (Boc).

  • Steric Hindrance: The meta-substituent creates a rigid bulk that impedes the approach of the incoming amine nucleophile.

  • Aggregation: The hydrophobic aromatic core promotes beta-sheet formation (aggregation) on the resin, further reducing coupling efficiency.

The Solution: HATU Activation

HATU is a "gold standard" reagent for difficult couplings. Its superiority over HBTU/TBTU lies in the 7-azabenzotriazole (HOAt) leaving group.

The Neighboring Group Effect (Anchimeric Assistance): Unlike the benzotriazole in HBTU, the pyridine nitrogen in the HOAt moiety of HATU forms an intramolecular hydrogen bond with the incoming amine. This coordinates the nucleophile, significantly accelerating the rate of aminolysis and reducing the time the activated ester is exposed to basic conditions, thereby suppressing racemization.

Mechanism of Action
  • Activation: The carboxylate of the amino acid attacks the uronium carbon of HATU.

  • Intermediate: An unstable O-acyl(tetramethyl)isouronium salt is formed.[1]

  • Active Ester: The HOAt anion attacks the intermediate, forming the highly reactive OAzt ester .[2][3]

  • Aminolysis: The amine on the resin attacks the OAzt ester to form the peptide bond.

HATU_Mechanism Start Fmoc-AA-OH (Carboxylic Acid) Base Base (DIEA) Deprotonation Start->Base Inter O-acyl isouronium salt (Unstable) Base->Inter + HATU HATU HATU (Reagent) HATU->Inter ActiveEster OAzt Active Ester (7-azabenzotriazole) Inter->ActiveEster HOAt rearrangement Product Peptide Bond (Amide) ActiveEster->Product + Amine (Resin)

Figure 1: Mechanistic pathway of HATU activation. The formation of the OAzt ester is the critical rate-determining step for high-fidelity coupling.

Materials & Stoichiometry

To prevent the formation of guanidinylated byproducts (where HATU reacts directly with the N-terminus of the resin-bound peptide), the stoichiometry must be strictly controlled. Never use excess HATU relative to the Amino Acid. [4]

ComponentEquivalent (Eq)RoleNotes
Fmoc-L-3-Aminomethylphe(Boc) 1.0 Limiting ReagentDry thoroughly before use.
HATU 0.95 - 1.0 ActivatorSlight deficit prevents N-term capping.
DIEA (Diisopropylethylamine) 2.0 Base1 eq to neutralize AA, 1 eq for reaction.
DMF (Dimethylformamide) N/ASolventMust be amine-free and dry (anhydrous).

Alternative Base: If racemization is observed (verified by chiral HPLC), substitute DIEA with 2,4,6-Trimethylpyridine (TMP/Collidine) .[5] TMP is a weaker base that minimizes proton abstraction from the alpha-carbon.

Experimental Protocol (Solid Phase)

Phase 1: Preparation
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes. Drain.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine. Note: Residual piperidine will react with HATU.

Phase 2: Activation (The Critical Step)

Standard practice suggests "pre-activation" for bulky residues, but extended pre-activation with HATU causes epimerization. We use a "Flash Activation" protocol.

  • Weighing: Weigh Fmoc-L-3-Aminomethylphe(Boc)-OH (1.0 eq) and HATU (0.95 eq) into a clean, dry vial.

  • Dissolution: Dissolve the powders in minimal anhydrous DMF to achieve a concentration of 0.2 M - 0.3 M .

    • Why? High concentration drives second-order kinetics.

  • Base Addition: Add DIEA (2.0 eq) to the vial.

  • Flash Activation: Vortex for exactly 30-60 seconds .

    • Visual Cue: The solution will turn yellow/orange.[6] Do not wait longer than 2 minutes.

Phase 3: Coupling
  • Addition: Immediately transfer the activated solution to the resin reaction vessel.

  • Incubation: Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 45 - 60 minutes at room temperature.

    • Note: For this specific bulky AA, heating to 50°C is permissible but increases racemization risk. Stick to RT for the first attempt.

  • Washing: Drain the vessel. Wash with DMF (3x), DCM (3x), and DMF (3x).

Phase 4: Monitoring

Perform a Kaiser Test (ninhydrin).

  • Blue beads: Incomplete coupling. Proceed to "Double Coupling."

  • Colorless/Yellow beads: Successful coupling.

Workflow Diagram

Protocol_Workflow Prep Resin Swelling & Fmoc Deprotection Mix Mix AA + HATU in DMF (0.2M) Base Add DIEA (2.0 eq) Mix->Base Activate Flash Activation (30-60 seconds) Base->Activate Couple Add to Resin Agitate 60 min Activate->Couple Immediate Transfer Wash Wash DMF/DCM Couple->Wash Test Kaiser Test Wash->Test End Proceed to Next Cycle Test->End Negative (Clear) Retry Double Couple (Re-activate fresh reagents) Test->Retry Positive (Blue)

Figure 2: Operational workflow for HATU-mediated coupling. Note the strict time limit on activation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Deletion Steric hindrance prevents access.Double Couple: Repeat the coupling step with fresh reagents. Do not just extend time; fresh activated ester is needed.
Racemization (D-isomer) Base concentration too high or activation too long.1. Switch base to Collidine (TMP) .2.[5] Reduce activation time to 0 seconds (In-situ activation: add reagents directly to resin).
Guanidinylation (+99 Da mass) Excess HATU used.[7]Ensure HATU is always slightly less than the Amino Acid (e.g., 0.95 eq).
Gelation of Resin Aggregation of hydrophobic sequence.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% DBU (carefully) or chaotropic salts (LiCl).

References

  • Carpino, L. A. (1993).[1][8] 1-Hydroxy-7-azabenzotriazole.[1][3][4][8] An efficient peptide coupling additive.[9][1][3][4][8][10][11][12] Journal of the American Chemical Society, 115(10), 4397-4398.[8] Link

    • Foundational text establishing the superiority of HOAt/H
  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 118(1), 21-69. Link

    • Comprehensive review detailing the mechanisms and side-reactions (guanidinyl
  • BenchChem. (2025).[1][3] Standard Protocol for HATU Peptide Coupling. Link

    • General industrial standards for stoichiometry and solvent systems.
  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Link

    • Source for comparative reactivity data and base selection (DIEA vs Collidine).

Sources

Technical Application Note: Synthesis of Cyclic Peptides Using Fmoc-L-3-Aminomethylphe(Boc)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The development of macrocyclic peptides is a cornerstone of modern drug discovery, particularly for targeting protein-protein interactions (PPIs) where "undruggable" flat surfaces require large, rigidified surface areas.

Fmoc-L-3-Aminomethylphe(Boc) (Fmoc-L-Phe(3-CH₂NHBoc)-OH) is a specialized building block designed to introduce a conformational constraint via a meta-substituted aromatic ring. Unlike flexible alkyl linkers (e.g., Lysine or Ornithine), the phenyl ring in the 3-position imposes a specific geometry (turn induction) that can pre-organize the peptide backbone, reducing the entropic penalty of cyclization and potentially improving binding affinity.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11][12]
  • Rigidity: The aromatic ring restricts bond rotation, stabilizing secondary structures.

  • Orthogonality: The Fmoc group allows standard Solid Phase Peptide Synthesis (SPPS), while the Boc group on the aminomethyl handle is acid-labile, designed for removal during global deprotection.

  • Application: This residue is ideal for Lactam-based Macrocyclization (Side-chain to Tail or Side-chain to Side-chain) performed in the solution phase following resin cleavage.

Experimental Workflow Overview

The synthesis follows a "Linear-to-Cyclic" strategy.[1][2][3] Because the side-chain amine is Boc-protected, it will be deprotected simultaneously with the resin cleavage. Therefore, the cyclization must occur in solution.[3]

Logical Pathway
  • SPPS: Assembly of linear precursor on acid-labile resin.

  • Global Deprotection & Cleavage: Removal of Fmoc, Boc, and resin release (High TFA).

  • Work-up: Ether precipitation to isolate linear crude.

  • Macrocyclization: High-dilution coupling in solution (Amide bond formation).

  • Purification: RP-HPLC.

PeptideWorkflow Start Resin Loading (Rink Amide or Wang) Coupling SPPS Elongation (Fmoc Strategy) Start->Coupling IncAA Incorporate Fmoc-L-3-Aminomethylphe(Boc) Coupling->IncAA Site-Specific Cleavage Global Cleavage (95% TFA) Coupling->Cleavage Final Fmoc Removal IncAA->Coupling Continue SPPS Crude Linear Precursor (Free Aminomethyl) Cleavage->Crude -Boc Removal Cyclization Macrocyclization (High Dilution) Crude->Cyclization PyBOP/DIPEA Final Cyclic Peptide Purification Cyclization->Final

Figure 1: Workflow for synthesizing cyclic peptides using the acid-labile Boc-protected aminomethyl handle.

Detailed Protocols

Protocol A: Solid Phase Assembly (SPPS)

Objective: Synthesize the linear peptide sequence containing the Fmoc-L-3-Aminomethylphe(Boc) residue.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang/2-CTC (for C-term acids).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Solvent: DMF (Dimethylformamide), peptide grade.

  • Deprotection: 20% Piperidine in DMF.[4]

Step-by-Step:

  • Resin Swelling: Swell resin (0.1 mmol scale) in DMF for 30 mins.

  • Standard Couplings: Perform standard Fmoc cycles for all amino acids preceding the target residue.

    • Activation: 5 eq.[5] AA, 5 eq.[5] DIC, 5 eq. Oxyma in DMF (0.2 M).

    • Time: 45–60 min at Room Temp.

  • Coupling Fmoc-L-3-Aminomethylphe(Boc):

    • Note: This residue is bulkier than standard phenylalanine.

    • Stoichiometry: Use 3 eq. of the amino acid, 3 eq. HATU, and 6 eq. DIPEA to ensure complete coupling.

    • Reaction Time: Extend to 2 hours or perform a double coupling (2 x 1 hour).

  • Completion: Continue synthesis to the N-terminus.

    • Critical Decision: If cyclizing Head-to-Side-Chain, remove the final N-terminal Fmoc. If cyclizing Side-Chain-to-Side-Chain (e.g., to an Asp/Glu), ensure the N-terminus is acetylated (capped) or Fmoc-protected if it is not involved in the ring.

Protocol B: Cleavage and Global Deprotection

Objective: Release peptide from resin and remove the Boc group to expose the aminomethyl amine.

Cocktail: Reagent K or similar high-scavenger mix.

  • TFA (Trifluoroacetic acid): 92.5%

  • TIS (Triisopropylsilane): 2.5%

  • H₂O: 2.5%

  • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (only if Cys/Met present; otherwise increase water/TIS).

Procedure:

  • Wash resin with DCM (3x) and dry under nitrogen.

  • Add Cleavage Cocktail (10 mL per gram of resin).

  • Shake for 2.5 to 3 hours . Note: The aminomethyl carbamate (Boc) requires standard TFA exposure; do not shorten this step.

  • Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge, wash pellet 2x with ether, and dry.

  • Analysis: Analyze crude by LC-MS. Verify mass corresponds to the linear peptide with the free aminomethyl group (Mass = Expected - Boc mass).

Protocol C: Solution Phase Macrocyclization

Objective: Form the amide bond between the 3-aminomethyl group and the carboxylic acid partner (C-terminus or Asp/Glu side chain).

Critical Parameter: High Dilution. To favor intramolecular cyclization (ring formation) over intermolecular oligomerization, the reaction must be dilute (< 1 mM).

Reagents:

  • Solvent: Anhydrous DMF or DCM.

  • Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step:

  • Dissolution: Dissolve the crude linear peptide in DMF to a concentration of 0.5 to 1.0 mg/mL .

    • Tip: If solubility is poor, add small amounts of DMSO, but keep DMSO < 5% if possible to ease workup.

  • Basification: Adjust pH to 8–9 by adding DIPEA (approx. 3–5 eq. relative to peptide).[6][7][8][5][2][9][10][3][4][11]

  • Activation: Add PyBOP (1.2 – 1.5 eq.).

    • Why PyBOP? Unlike HATU, PyBOP does not react with the free amine to form guanidinium byproducts as quickly, making it safer for slow cyclizations.

  • Reaction: Stir at Room Temperature. Monitor by HPLC every 1 hour.

    • Endpoint: Disappearance of linear starting material and appearance of a slightly more hydrophobic peak (Cyclic peptides typically elute later on RP-HPLC due to loss of charged termini/hydrophilic surface area).

  • Quench: Evaporate DMF under reduced pressure (or high vacuum).

  • Purification: Redissolve residue in Water/Acetonitrile and purify via Prep-HPLC.

Data Interpretation & Troubleshooting

Comparison of Cyclization Modes
FeatureHead-to-Side Chain (N-term to 3-Aminomethyl)Side-Chain-to-Side Chain (Asp/Glu to 3-Aminomethyl)
Linear Precursor Free N-term amine; Free 3-AminomethylCapped N-term; Free Asp/Glu carboxyl; Free 3-Aminomethyl
Cyclization Partner C-terminal CarboxylSide Chain Carboxyl (Asp/Glu)
Ring Size Control Determined by full sequence lengthDetermined by spacing between Phe* and Asp/Glu
Risk C-terminal epimerization (low with PyBOP)Steric hindrance if residues are adjacent
Troubleshooting Table
ObservationRoot CauseCorrective Action
Dimer/Oligomer peaks in MS Concentration too highDilute reaction to 0.1 mg/mL or use syringe pump for slow addition of peptide to coupling agent.
Incomplete Deprotection (+100 Da) Boc not removedEnsure cleavage cocktail has sufficient TFA (95%) and water content is not too high (water hinders Boc removal slightly).
No Reaction (Linear remains) Zwitterion effect / pHEnsure pH is > 8. The aminomethyl group pKa is ~9-10; ensure enough base is present to deprotonate it.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the chemical transformation during the critical cyclization step involving the 3-aminomethyl handle.

CyclizationMechanism cluster_legend Key Mechanism Linear Linear Peptide (Free COOH ... Free NH2-CH2-Ph) Activation Carboxyl Activation (PyBOP/DIPEA) Linear->Activation pH 8-9 Intermediate Active Ester / Phosphonium Species Activation->Intermediate Transition Conformational Pre-organization (Meta-phenyl turn induction) Intermediate->Transition Slow Step Cyclic Cyclic Peptide (Amide Bond Formed) Transition->Cyclic Intramolecular Attack Note The meta-position of the aminomethyl group reduces the entropic freedom of the side chain, facilitating the turn required for cyclization.

Figure 2: Mechanistic pathway of the solution-phase cyclization facilitated by the meta-substituted phenylalanine.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][12] Chemical Reviews, 109(6), 2455-2504. Link

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3, 509–524. Link

  • Chem-Impex International. "Product Data: Fmoc-3-(Boc-aminomethyl)-L-phenylalanine." Catalog Number 23984. Link

  • Thakkar, A., et al. (2014). "Tracing the Evolution of Peptide Macrocyclization." ACS Central Science. (General reference for solution phase cyclization dilution factors). Link

  • Celite, I., et al. (2019). "Solid-Phase Synthesis of Biaryl Cyclic Peptides." ResearchGate. (Context for aminomethyl-phenylalanine derivatives in stapling). Link

Sources

Application Notes and Protocols for Post-Synthesis Modification of the 3-Aminomethylphenylalanine Side Chain

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 3-Aminomethylphenylalanine in Peptide Drug Discovery

The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful toolkit to enhance therapeutic properties such as potency, stability, and cell permeability. Among these, 3-aminomethylphenylalanine stands out as a particularly versatile building block. Its unique structure, featuring a primary amine on a benzyl side chain, provides a reactive handle for post-synthetic modifications, allowing for the introduction of a diverse array of functionalities onto a peptide scaffold. This approach enables the creation of complex peptide conjugates, including antibody-drug conjugates (ADCs), radiolabeled peptides for imaging, and peptides functionalized with moieties that improve their pharmacokinetic profiles.

The ability to perform chemical modifications after the peptide has been synthesized on a solid support (on-resin modification) is highly advantageous. It allows for the core peptide to be assembled using standard solid-phase peptide synthesis (SPPS) methodologies, with the unique side chain of 3-aminomethylphenylalanine being selectively unmasked at the desired stage for subsequent chemical elaboration. This strategy of late-stage diversification is a key enabler for the rapid generation of peptide libraries and the optimization of lead compounds.

This document provides a comprehensive guide to the post-synthesis modification of the 3-aminomethylphenylalanine side chain. It covers the essential principles of orthogonal protection, detailed protocols for on-resin modification, and the underlying rationale for the experimental choices, ensuring a robust and reproducible workflow.

Core Principle: Orthogonal Protection Strategy

The successful post-synthesis modification of the 3-aminomethylphenylalanine side chain hinges on a well-designed orthogonal protection strategy. In the context of Fmoc-based solid-phase peptide synthesis, this means the protecting group on the aminomethyl side chain must be removable under conditions that do not affect the acid-labile side-chain protecting groups of other amino acids or the bond linking the peptide to the resin.

A commercially available and highly suitable derivative for this purpose is Fmoc-3-(Boc-aminomethyl)-L-phenylalanine .[1] Here, the Nα-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of peptide elongation. The aminomethyl side chain is protected by the acid-labile tert-butoxycarbonyl (Boc) group. While seemingly counterintuitive in an Fmoc/tBu strategy where final cleavage is acidic, the key is the selective and mild deprotection of the side-chain Boc group while the peptide is still on the resin and other side chains (like Lys(Boc), Asp(OtBu), etc.) remain protected. This can be achieved using milder acidic conditions than those required for full peptide cleavage.

Alternatively, and offering greater orthogonality, is the use of an allyloxycarbonyl (Alloc) protecting group on the aminomethyl side chain. The Alloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal and final cleavage. It is selectively removed using a palladium(0) catalyst.[2][3][4] This provides a truly orthogonal handle for modification.

This guide will focus on the more commonly accessible Fmoc-3-(Boc-aminomethyl)-L-phenylalanine and will also provide a protocol for the deprotection of the Alloc group as a superiorly orthogonal alternative.

Experimental Workflow

The overall workflow for the post-synthesis modification of a peptide containing 3-aminomethylphenylalanine can be visualized as a multi-stage process, starting from the synthesis of the peptide and culminating in the purified, modified product.

G cluster_0 Peptide Synthesis cluster_1 Selective Deprotection cluster_2 On-Resin Modification cluster_3 Final Processing A 1. Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) B 2. On-Resin Deprotection of Aminomethyl Side Chain A->B Peptide on Resin C 3. Acylation or Alkylation of the Free Amine B->C Resin with Exposed Amine D 4. Cleavage from Resin & Global Deprotection C->D Modified Peptide on Resin E 5. Purification and Analysis D->E Crude Modified Peptide

Figure 1: Overall workflow for post-synthesis modification.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for synthesizing a peptide containing Fmoc-3-(Boc-aminomethyl)-L-phenylalanine using an automated peptide synthesizer.

1.1. Materials:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-3-(Boc-aminomethyl)-L-phenylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Ethyl (hydroxyimino)cyanoacetate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

1.2. Equipment:

  • Automated peptide synthesizer

  • Reaction vessel

  • Vacuum filtration apparatus

1.3. Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform standard automated Fmoc-SPPS cycles for each amino acid in the sequence.[5]

    • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Couple the next Fmoc-amino acid (including Fmoc-3-(Boc-aminomethyl)-L-phenylalanine) using DIC and Oxyma Pure in DMF.

  • After the final amino acid coupling, perform a final Fmoc deprotection step.

  • Wash the resin with DMF, followed by DCM, and dry under vacuum.

Protocol 2: On-Resin Selective Deprotection of the Aminomethyl Side Chain

This section provides two alternative protocols for the selective deprotection of the aminomethyl side chain, depending on the protecting group used.

2.1. Protocol 2A: Selective Deprotection of the Boc Group

This method uses a milder acidic condition than the final cleavage cocktail to selectively remove the Boc group from the 3-aminomethylphenylalanine side chain.

2.1.1. Materials:

  • Peptide-resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

2.1.2. Procedure:

  • Swell the dried peptide-resin in DCM for 30 minutes.

  • Treat the resin with a solution of 10-20% TFA in DCM for 30 minutes at room temperature with gentle agitation.

  • Filter the resin and wash thoroughly with DCM.

  • Neutralize the resin by washing with a solution of 10% DIPEA in DMF, followed by extensive washing with DMF and then DCM.

  • Dry the resin under vacuum before proceeding to the modification step.

2.2. Protocol 2B: Selective Deprotection of the Alloc Group (Orthogonal Approach)

This protocol is for peptides synthesized using Fmoc-3-(Alloc-aminomethyl)-L-phenylalanine and offers superior orthogonality.

2.2.1. Materials:

  • Peptide-resin synthesized with Fmoc-3-(Alloc-aminomethyl)-L-phenylalanine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or Dimethylamine borane complex

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

2.2.2. Procedure:

  • Swell the peptide-resin in DCM for 30 minutes in a well-ventilated fume hood.[2]

  • In a separate vial, dissolve Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) in DCM.

  • Add the catalyst solution to the swollen resin.

  • Immediately add phenylsilane (10 equivalents) to the resin suspension.[2]

  • Gently agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.[5]

  • Once the deprotection is complete, wash the resin thoroughly with DCM, followed by DMF, and then DCM again.

  • Dry the resin under vacuum.

G cluster_0 Starting Material cluster_1 Deprotection Reagents cluster_2 Result A Peptide on Resin with Protected Side Chain (Boc or Alloc) C Peptide on Resin with Free Aminomethyl Group A->C Selective Deprotection B Mild TFA/DCM (for Boc) or Pd(PPh3)4/PhSiH3 (for Alloc) B->C

Figure 2: Selective deprotection of the aminomethyl side chain.
Protocol 3: On-Resin Acylation of the Aminomethyl Side Chain

This protocol describes the acylation of the deprotected aminomethyl group with a carboxylic acid.

3.1. Materials:

  • Deprotected peptide-resin from Protocol 2

  • Carboxylic acid of interest

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

3.2. Procedure:

  • Swell the deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vial, dissolve the carboxylic acid (5 equivalents relative to resin loading), DIC (5 equivalents), and Oxyma Pure (5 equivalents) in DMF.

  • Add the activation mixture to the resin and agitate at room temperature for 2-4 hours, or until the reaction is complete as determined by a Kaiser test (ninhydrin test) on a small sample of resin beads.[6]

  • Wash the resin thoroughly with DMF, followed by DCM.

  • Dry the resin under vacuum.

Table 1: Common Reagents for On-Resin Acylation

Reagent ClassExamplesPurpose
Activating Agents DIC, HBTU, HATU, PyBOPTo form a reactive ester of the carboxylic acid for efficient coupling.
Bases DIPEA, N-Methylmorpholine (NMM)To neutralize the reaction mixture and facilitate coupling.
Solvents DMF, NMP, DCMTo dissolve reagents and swell the resin.
Protocol 4: On-Resin Reductive Alkylation of the Aminomethyl Side Chain

This protocol allows for the introduction of alkyl groups to the aminomethyl side chain.

4.1. Materials:

  • Deprotected peptide-resin from Protocol 2

  • Aldehyde or ketone of interest

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1% Acetic acid in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

4.2. Procedure:

  • Swell the deprotected peptide-resin in DMF for 30 minutes.

  • Add a solution of the aldehyde or ketone (10 equivalents) in 1% acetic acid in DMF to the resin.

  • Agitate the mixture for 1 hour at room temperature to form the imine/enamine intermediate.

  • Add sodium cyanoborohydride (10 equivalents) to the reaction mixture and continue to agitate for 2-4 hours.

  • Wash the resin thoroughly with DMF, MeOH, and DCM.

  • Dry the resin under vacuum.

Protocol 5: Cleavage, Purification, and Analysis

This final protocol details the cleavage of the modified peptide from the resin and its subsequent purification.

5.1. Materials:

  • Modified peptide-resin from Protocol 3 or 4

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (H₂O)

  • 0.1% TFA in ACN/H₂O (for HPLC)

5.2. Equipment:

  • Reaction vessel

  • Centrifuge

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

5.3. Procedure:

  • Treat the dried, modified peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[7]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether and dry.

  • Dissolve the crude peptide in an ACN/H₂O mixture.

  • Purify the peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the modified peptide by LC-MS.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through in-process controls and final product analysis.

  • Kaiser Test: The completion of the acylation reaction in Protocol 3 can be monitored using the Kaiser (ninhydrin) test. A negative result (beads remain colorless) indicates the absence of free primary amines and thus a complete reaction.

  • LC-MS Analysis: At each critical step (post-synthesis, post-deprotection, and post-modification), a small amount of peptide can be cleaved from the resin and analyzed by LC-MS. This allows for the verification of the expected mass change and ensures the reaction has proceeded as planned before moving to the next step.

  • Final Product Characterization: The final purified peptide should be thoroughly characterized by high-resolution mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

By implementing these checks, researchers can have high confidence in the identity and quality of their final modified peptide.

References

  • On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 7, 2026, from [Link]

  • Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G. (2021). Retrieved February 7, 2026, from [Link]

  • Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases - Digital Commons@Kennesaw State University. (n.d.). Retrieved February 7, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.). Retrieved February 7, 2026, from [Link]

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • US20210009631A1 - Solid phase synthesis of acylated peptides - Google Patents. (n.d.).
  • Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. (2019). Retrieved February 7, 2026, from [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of Side-Chain Modified Polypeptides | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing. (2020). Retrieved February 7, 2026, from [Link]

  • Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents. (n.d.).
  • Fmoc-3-chloro-L-phenylalanine: A Key Building Block in Peptide Synthesis. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Side reactions associated with Fmoc-L-3-Aminomethylphe(Boc) in SPPS.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the side reactions, troubleshooting protocols, and optimization strategies for Fmoc-L-3-Aminomethylphe(Boc) in Solid Phase Peptide Synthesis (SPPS).

Residue Profile:

  • Name: Fmoc-L-3-Aminomethylphenylalanine(Boc)

  • Abbreviation: Fmoc-Phe(3-CH₂NHBoc)-OH / Fmoc-Amp(Boc)-OH

  • Role: A rigid, aromatic mimic of Lysine/Ornithine; used in peptidomimetics to constrain conformational space or as a handle for macrocyclization.

  • Key Challenge: While the primary amine is Boc-protected, the residue's bulk and aromatic nature introduce specific risks regarding guanidinylation (during deprotection/cyclization), hydrophobic aggregation , and ring alkylation .

Part 1: Critical Side Reactions & Troubleshooting

Unintended Guanidinylation (The "Cyclization Killer")

Severity: Critical (Irreversible termination of reactivity) Context: This side reaction occurs only if you remove the Boc group on-resin to perform side-chain derivatization (e.g., lactamization or dye labeling) while using uronium-based coupling reagents (HBTU, HATU, TBTU).

  • Mechanism: When the side-chain amine is exposed, it acts as a nucleophile. If uronium salts are present (used to activate the carboxylic acid partner), the free amine attacks the uronium species instead of the activated ester. This transfers a guanidinium moiety to the amine, permanently "capping" it.

  • Symptom: Mass spectrometry shows a +99 Da or +100 Da adduct on the peptide, and the desired cyclization/coupling fails completely.

Corrective Protocol:

  • Never use HBTU/HATU/TBTU for cyclization steps involving the free aminomethyl group.

  • Switch to Phosphonium reagents (PyBOP , PyAOP ) or Carbodiimide chemistry (DIC/Oxyma ), which do not react with the amine to form stable adducts.

Hydrophobic Aggregation & Incomplete Coupling

Severity: High (Reduces yield and purity) Context: The benzyl-aminomethyl side chain is rigid and aromatic. When multiple hydrophobic residues (Phe, Trp, Amp) are coupled sequentially, they can stack via


 interactions, causing the peptide chain to collapse on the resin (aggregation).
  • Mechanism: The collapsed structure sterically hinders the N-terminus, preventing the entry of the next Fmoc-amino acid.

  • Symptom: "Deletion sequences" (missing amino acids) observed in HPLC/MS after the Amp residue.

Corrective Protocol:

  • Solvent System: Use NMP (N-methylpyrrolidone) or DMF with 1% DBU to disrupt hydrogen bonding networks.

  • Pseudoprolines: If Ser/Thr/Cys are present nearby, use pseudoproline dipeptides to induce a "kink" in the backbone, breaking the aggregation.

  • Double Coupling: Perform double coupling (2 x 45 min) for the Amp residue and the subsequent amino acid.

Electrophilic Aromatic Substitution (Ring Alkylation)

Severity: Moderate Context: During final cleavage with TFA.[1]

  • Mechanism: The removal of the Boc group generates tert-butyl cations (

    
    ).[1][2] While the protonated aminomethyl group (
    
    
    
    ) is electron-withdrawing (deactivating), the phenylalanine ring is still electron-rich enough to be attacked by
    
    
    cations if they are not scavenged immediately.
  • Symptom: Mass shift of +56 Da (mono-tBu) or +112 Da (di-tBu) on the final peptide.

Corrective Protocol:

  • Scavenger Cocktail: Use a high-scavenger cocktail (Reagent K or Cocktail B).

    • Standard: 92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5%

      
      .
      
    • Alternative (Odor-free): 90% TFA, 5% TIS, 5% DODT (3,6-Dioxa-1,8-octanedithiol).

Part 2: Visualizing the Guanidinylation Trap

The following diagram illustrates the mechanistic pathway of the "Guanylation" side reaction, a common failure mode when using this residue for cyclic peptides.

Guanidinylation_Pathway Start Free Aminomethyl Group (On-Resin) Reagent Reagent Choice: HBTU / HATU / TBTU Start->Reagent User Error SafeReagent Reagent Choice: PyBOP / DIC+Oxyma Start->SafeReagent Correct Protocol Intermed O-Benzotriazolyl Uronium Species Reagent->Intermed SideReaction Nucleophilic Attack by Amine on Uronium Intermed->SideReaction Faster than Activation Product_Bad Guanidinylated Adduct (+99 Da, Dead End) SideReaction->Product_Bad Irreversible Product_Good Desired Amide Bond (Cyclization) SafeReagent->Product_Good Successful Coupling

Caption: Pathway comparison showing how uronium reagents cause permanent capping (guanidinylation) of the aminomethyl side chain, whereas phosphonium/carbodiimide reagents allow successful coupling.

Part 3: Experimental Protocols

Protocol A: Standard Coupling of Fmoc-Phe(3-CH₂NHBoc)-OH

Use this for linear elongation.

  • Resin Preparation: Swell resin in DMF for 20 min.

  • Deprotection: Remove previous Fmoc with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation:

    • Dissolve Fmoc-Phe(3-CH₂NHBoc)-OH (3.0 eq) in DMF.

    • Add HATU (2.9 eq) and DIEA (6.0 eq). Note: HATU is safe here because the side chain amine is Boc-protected.

    • Alternative: DIC (3.0 eq) / Oxyma Pure (3.0 eq).

  • Coupling: Add mixture to resin. Shake for 60 minutes .

  • Monitoring: Perform Kaiser Test. If slightly blue, recouple using DIC/Oxyma for 45 min.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) to prevent deletion sequences.

Protocol B: On-Resin Cyclization (Lactam Formation)

Use this if forming a bridge between Phe(3-CH₂NH₂) and an Asp/Glu residue.

  • Orthogonal Deprotection:

    • Ensure the partner Acid (Asp/Glu) is protected with Allyl (OAll) and the Amine (Amp) is protected with Alloc (or Mmt/Mtt if using mild acid). Note: If using Boc, you cannot selectively deprotect on-resin without cleaving the peptide.

    • Assumption: User utilizes Fmoc-Phe(3-CH₂NHMmt)-OH or Fmoc-Phe(3-CH₂NHAlloc)-OH for cyclization. If using the Boc version, cyclization must happen in solution after cleavage.

    • Correction: If using the Boc version described in this guide, you cannot cycle on-resin using standard Fmoc chemistry because Boc removal requires TFA, which cleaves the linker.

    • Strategy for Boc version: This residue is intended for Solution Phase Cyclization or linear sequences.

    • Workaround: If you must cyclize on resin, use Fmoc-Phe(3-CH₂NHMtt)-OH .

    • If utilizing the Boc version for "Head-to-Tail" cyclization after cleavage:

      • Cleave peptide from resin (Side chain Boc is removed).

      • Dissolve peptide in dilute DMF/DCM (<1 mg/mL).

      • Add PyBOP (3 eq) and DIEA (5 eq). DO NOT USE HATU .

      • Stir 12-24h.

Part 4: Technical FAQ

Q1: Can I use the Kaiser test to monitor the coupling of this residue? A: Yes. The primary amine of the growing chain reacts normally with ninhydrin. However, due to the bulk of the incoming Fmoc-Phe(3-CH₂NHBoc)-OH, the coupling might be slower. The Chloranil test is more sensitive for secondary amines but Kaiser is sufficient here.

Q2: Why did my peptide mass come back +56 Da higher than expected? A: This indicates tert-butyl alkylation . The t-butyl cation from the Boc group attacked the aromatic ring of the Phenylalanine or a Tryptophan/Tyrosine. Fix: Ensure your cleavage cocktail contains EDT (Ethanedithiol) or DODT . Silane scavengers (TIS) alone are sometimes insufficient for "sticky" aromatic sequences.

Q3: Is the aminomethyl group stable to oxidation? A: Benzylic amines are susceptible to oxidation to imines/aldehydes if exposed to air at high pH for extended periods. Fix: Keep the peptide in acidic lyophilized form. If performing reactions at pH > 8, use degassed buffers and work under Nitrogen/Argon.

Q4: I am seeing a peak with +99 mass shift. What is it? A: This is the Tetramethylguanidinium adduct . You likely exposed the free amine to HBTU/HATU. Fix: Discard the batch. You cannot reverse this reaction. In the next attempt, use PyBOP or DIC/Oxyma for the activation step involving the free amine.

Part 5: Quantitative Data Summary

ParameterSpecification / Recommendation
Coupling Reagent (Linear) HATU, DIC/Oxyma (Boc is present, so safe).
Coupling Reagent (Cyclization) PyBOP or DIC/Oxyma (Crucial to avoid Guanylation).
Cleavage Cocktail TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).
Solubility in DMF Moderate. 0.3 M is standard.
Aggregation Potential High (due to

-stacking). Use NMP or Pseudoprolines.
Mass Shift (Guanylation) +99 Da (HBTU/TBTU), +100 Da (HATU).
Mass Shift (Alkylation) +56 Da (mono-tBu), +112 Da (di-tBu).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Albericio, F., & Kates, S. A. (2000).[3] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.[3] (Focus on Scavengers and Side Reactions).

  • Chan, W. C., & White, P. D. (2000).[3] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[3] (Standard protocols for difficult couplings).

  • Sigma-Aldrich (Merck). Troubleshooting Peptide Synthesis: Guanylation. Technical Bulletin.

  • Chem-Impex International. Product Sheet: Fmoc-L-Phe(3-CH2NHBoc)-OH. (Physical properties and storage).

Sources

Impact of scavengers in the cleavage cocktail on 3-aminomethylphenylalanine integrity.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Peptide Integrity During TFA Cleavage

Welcome to the technical support guide for handling peptides containing the non-canonical amino acid 3-aminomethylphenylalanine (3-Am-Phe). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to ensure the integrity of your 3-Am-Phe-containing peptides during the critical final step of solid-phase peptide synthesis (SPPS): cleavage and deprotection.

The unique structure of 3-Am-Phe, featuring a primary amine on a benzyl side chain, presents specific challenges. The phenyl ring is susceptible to electrophilic attack from carbocations generated during cleavage, a common issue for aromatic residues. This guide will walk you through the causality of potential side reactions and provide validated protocols to safeguard your valuable product.

Frequently Asked Questions (FAQs)

Q1: What are the primary risks to 3-aminomethylphenylalanine during TFA cleavage?

The two main points of vulnerability on the 3-Am-Phe residue are the phenyl ring and, to a lesser extent, the aminomethyl group. During the acidic conditions of Trifluoroacetic acid (TFA) cleavage, protective groups (e.g., Boc, t-butyl) are removed, generating highly reactive carbocations (e.g., t-butyl cations).[1][2] These electrophilic species can attack the electron-rich phenyl ring of 3-Am-Phe, leading to unwanted alkylation and the formation of impurities that are often difficult to separate from the desired peptide.

Q2: What is a "scavenger" and why is it essential for my 3-Am-Phe peptide?

A scavenger is a nucleophilic reagent added to the TFA cleavage cocktail to trap, or "scavenge," the reactive carbocations generated during deprotection.[2] By quenching these electrophiles, scavengers prevent them from reacting with sensitive residues in your peptide, such as 3-Am-Phe, Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr).[3][4] Forgetting or using an inappropriate scavenger cocktail is a primary cause of low purity and side-product formation.

Q3: Can I use a standard cleavage cocktail like 95% TFA / 5% Water for my 3-Am-Phe peptide?

While water can act as a scavenger for t-butyl cations, it is often insufficient, especially for sensitive sequences.[1][5] A cocktail containing only TFA and water is not recommended for peptides with residues like 3-Am-Phe or Trp, as the risk of side-chain alkylation is very high. A more robust scavenger strategy is required.

Q4: Which scavengers are most effective for protecting 3-Am-Phe?

The most effective scavengers for protecting aromatic residues from alkylation are those that can efficiently quench carbocations. Triisopropylsilane (TIS) is a premier choice as it is a reducing agent scavenger known to effectively quench electrophilic species generated from acid-catalyzed deprotection.[1][5] Thioanisole is also highly effective at scavenging benzyl-type cations.[1][6] A combination of scavengers is often best to address the variety of reactive species that can be formed.

Troubleshooting Guide: Common Issues & Solutions

Here we address specific problems you may encounter during the cleavage of 3-Am-Phe containing peptides, identifiable through analytical techniques like HPLC and Mass Spectrometry (MS).

Problem 1: HPLC analysis shows a major impurity peak with a +56 Da mass shift.

  • Diagnosis: This mass addition corresponds to the alkylation of your peptide with a t-butyl group (C₄H₈). The likely site of modification is the phenyl ring of the 3-Am-Phe residue, although other aromatic residues like Trp or Tyr are also susceptible.[2][4]

  • Root Cause: The cleavage cocktail lacked sufficient scavengers to trap the t-butyl cations generated from the removal of tBu or Boc protecting groups.

  • Solution:

    • Incorporate a Silane Scavenger: Re-cleave a small test batch of your resin using a cocktail that includes Triisopropylsilane (TIS). TIS is highly effective at reducing and quenching carbocations.[1] A standard "low-odor" cocktail is Reagent B (see table below).

    • Optimize Scavenger Concentration: Ensure the total scavenger concentration is between 5-10% of the cocktail volume. For particularly sensitive sequences, this may need to be increased.

    • Reduce Cleavage Time: Prolonged exposure to TFA can increase the likelihood of side reactions.[7] For most standard linkers, a cleavage time of 2-3 hours is sufficient.[8] Perform a time-course study (e.g., 1, 2, 3 hours) on small resin aliquots to find the optimal window for complete deprotection with minimal side products.

Problem 2: Mass spec shows multiple small peaks and the desired product yield is very low.

  • Diagnosis: This suggests widespread, non-specific degradation or modification of the peptide.

  • Root Cause: This can be caused by several factors, including reaction with cations generated from the resin linker itself or from protecting groups on other residues (e.g., Pbf on Arginine).[3][4] The sulfonyl-based protecting groups (Pmc, Pbf) on Arginine can generate highly reactive species that can modify other residues.[4][6]

  • Solution:

    • Use a Multi-Component Cocktail: Employ a more complex and robust cleavage cocktail, such as Reagent K, which contains a variety of scavengers targeting different reactive species.[9] Phenol protects Tyr, thioanisole protects Trp and Met, and 1,2-ethanedithiol (EDT) is a potent scavenger for a wide range of cations.[1][9]

    • Verify Amino Acid Derivatives: If your sequence contains Arginine, ensure you are using the more labile Pbf protecting group rather than Pmc or Mtr, as it requires less harsh conditions for removal and generates fewer side reactions.[6]

    • Workup Procedure: Ensure your post-cleavage workup is performed promptly. After cleavage, filter the resin and precipitate the peptide in cold diethyl ether immediately to minimize its time in the acidic solution.

Data & Protocols

Recommended Cleavage Cocktails

The choice of cocktail depends on the other sensitive residues in your peptide sequence.

Reagent NameComposition (v/v/w)Target Residues & CommentsReference
Reagent B TFA / Water / Phenol / TIS (88:5:5:2)Good starting point. Recommended for general use and sequences with Trp, Tyr, or trityl-based protecting groups. TIS is key for protecting 3-Am-Phe.[1]
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Highly robust. Recommended for complex peptides containing Cys, Met, Trp, Tyr, and Arg. The combination of scavengers provides comprehensive protection.[4]
TFA/TIS/Water TFA / TIS / Water (95:2.5:2.5)Simple, low-odor option. Effective for many sequences but may be insufficient if multiple sensitive residues (e.g., Arg(Pbf), Met) are present alongside 3-Am-Phe.[3]
Visualizing the Protective Mechanism

The following diagram illustrates the critical role of scavengers in preventing side reactions during cleavage.

Cleavage_Mechanism cluster_0 TFA Cleavage Environment cluster_1 Reaction Pathways Resin Peptide-Resin (with t-Butyl groups) Cation t-Butyl Cation (Reactive Electrophile) Resin->Cation Deprotection DesiredPeptide Intact Peptide TFA TFA TFA->Cation Alkylated Alkylated Side-Product (+56 Da) Cation->Alkylated Undesired Side Reaction Quenched Inert Product Cation->Quenched Scavenging (Desired) AmPhe 3-Am-Phe Residue Scavenger Scavenger (e.g., TIS) Scavenger->Quenched

Caption: Role of scavengers in preventing 3-Am-Phe alkylation.

Standard Operating Protocol: Cleavage of 3-Am-Phe Peptides

This protocol is a self-validating system that includes a trial cleavage to optimize conditions before committing your entire batch.

  • Preparation: Dry the peptide-resin (approx. 0.1 mmol scale) thoroughly under vacuum for at least 2 hours.

  • Trial Cleavage:

    • Take a small sample of the resin (~10-15 mg).

    • Prepare 1 mL of your chosen cleavage cocktail (e.g., Reagent B). Add the cocktail to the resin in a microcentrifuge tube.

    • Stir or agitate at room temperature for 2 hours.

    • Filter the resin using a small fritted syringe and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to 10 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet and analyze by HPLC and MS to confirm product integrity and identify any side products.

  • Scale-Up Cleavage:

    • Based on the trial results, proceed with the bulk of the resin. Use approximately 10 mL of cleavage cocktail per gram of resin.[1]

    • Place the dried resin in a suitable reaction vessel with a stir bar.

    • Add the pre-chilled cleavage cocktail and stir at room temperature for the optimized duration (typically 2-3 hours).

  • Work-Up and Isolation:

    • Filter the resin through a fritted glass funnel, collecting the TFA solution containing your peptide.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Concentrate the filtrate to about 1-2 mL using a rotary evaporator (water bath < 30°C).

    • Add the concentrated solution dropwise to a flask containing vigorously stirring, ice-cold diethyl ether (at least a 10-fold excess).

    • A white precipitate (your crude peptide) should form. Allow it to stir in the cold ether for 20-30 minutes to harden.

    • Collect the peptide by filtration or centrifugation. Wash the pellet thoroughly with cold ether to remove residual scavengers.

    • Dry the peptide under vacuum.

  • Final Analysis: Dissolve a small amount of the final product in a suitable solvent and analyze by HPLC and MS to confirm purity and identity before proceeding with purification.

By understanding the underlying chemistry and employing a systematic, scavenger-inclusive approach, you can reliably protect the integrity of 3-aminomethylphenylalanine during cleavage and ensure the successful synthesis of your target peptide.

References

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]

  • Wikipedia. (2023). Peptide synthesis. [Link]

  • ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. [Link]

  • Botti, P., Villain, M., Manganiello, S., & Gaertner, H. (2006). Native Chemical Ligation at Phenylalanine. Journal of the American Chemical Society, 128(42), 13646–13647.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

Sources

False positives in Kaiser test after coupling Fmoc-L-3-Aminomethylphe(Boc).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: False Positives in Kaiser Test with Fmoc-L-3-Aminomethylphe(Boc) Ticket ID: SPPS-TS-2024-089 Severity: High (Process Blocking) Status: Resolved / Guide Available

Executive Summary

The Issue: You are observing a positive Kaiser test (blue/purple beads) after coupling Fmoc-L-3-Aminomethylphe(Boc) , despite using standard or extended coupling protocols. The Verdict: This is a documented False Positive . The Cause: The specific side-chain protecting group (Boc on a benzylic amine) is thermally unstable under the harsh conditions of the Kaiser test (100°C + Phenol). The test itself degrades the protection you are trying to monitor, exposing the side-chain amine to Ninhydrin. Immediate Action: STOP. Do not re-couple blindly. Perform a Micro-cleavage to confirm coupling efficiency.

The Mechanism of Failure

To understand why the test fails, we must look at the chemistry occurring inside the test tube, which differs from the chemistry in your reaction vessel.

The "False Positive" Pathway

The Kaiser test relies on the reaction of Ninhydrin with free primary amines.[1] However, the test reagents include Phenol (an acid) and require heating at 100°C .

  • Thermal Instability: The tert-butyloxycarbonyl (Boc) group on the 3-aminomethyl moiety is attached to a benzylic carbon. While generally stable to base, this specific carbamate linkage can undergo partial thermolysis or acidolysis (catalyzed by phenol) at the high temperatures used in the Kaiser test.

  • In-Situ Deprotection: As the Boc group falls off during the test, the highly reactive benzylic amine is exposed.

  • Ninhydrin Reaction: This newly exposed amine reacts with Ninhydrin, producing the characteristic Ruhemann’s Purple complex.

  • The Illusion: The resin turns blue, mimicking an incomplete main-chain coupling, when in reality, the main chain is fully coupled and protected by Fmoc.

FalsePositiveMechanism Resin Coupled Resin (Fmoc-AA-Resin) TestCond Kaiser Conditions (100°C + Phenol) Resin->TestCond Subjected to BocLoss Side-Chain Boc Cleavage TestCond->BocLoss Thermal/Acid Instability FreeAmine Exposed Benzylic Amine (-NH2) BocLoss->FreeAmine Ninhydrin Reaction with Ninhydrin FreeAmine->Ninhydrin BlueColor Blue Beads (False Positive) Ninhydrin->BlueColor

Figure 1: The chemical pathway leading to a false positive result during the Kaiser test for Boc-protected benzylic amines.

Diagnostic Workflow: The "Micro-Cleavage" Protocol

Since colorimetric tests are unreliable for this residue, you must use Mass Spectrometry (LC-MS or MALDI) to verify the coupling. This is the only self-validating method.

Step-by-Step Protocol

Time Required: 30–45 Minutes

  • Sampling: Remove a small amount of resin (approx. 2–5 mg) from the reaction vessel.

  • Washing: Wash the sample thoroughly with DCM (3x) to remove any non-covalently bound reagents.

  • Cleavage Cocktail: Add 200 µL of a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to the beads in a microcentrifuge tube.

    • Note: You do not need a full 2-hour cleavage. 15–30 minutes is sufficient to cleave the peptide from the linker and remove side-chain protecting groups for analytical purposes.

  • Processing:

    • Precipitate with cold diethyl ether (optional for quick check).

    • Or, simply blow down the TFA with a nitrogen stream and redissolve in 50% Acetonitrile/Water.

  • Analysis: Inject onto LC-MS.

Interpreting the Data

Compare the observed mass to the theoretical mass.

ScenarioLC-MS ObservationConclusionAction
A Mass corresponds to Target Sequence (n)Coupling was Successful . Kaiser was a False Positive.[2][3]Proceed to deprotection/next cycle.
B Mass corresponds to Sequence (n-1) Coupling Failed .Double couple or change activation method.
C Mass corresponds to Target + 100 Da Boc remained (Incomplete side-chain deprotection).Rare. Treat as successful coupling.

Alternative Monitoring Methods

If you cannot perform MS analysis after every step, consider these alternative colorimetric tests that operate at room temperature (RT), avoiding the thermal degradation issue.

Method A: The TNBS Test (Trinitrobenzenesulfonic Acid)

Best for primary amines at Room Temperature.

  • Reagents: 1% TNBS in DMF; 10% DIPEA in DMF.

  • Procedure: Add 2 drops of each to a few beads. Let stand at RT for 10 minutes.

  • Result:

    • Orange/Red beads: Positive (Free amine present).

    • Yellow/Clear beads: Negative (Coupling complete).

  • Why it works: It reacts with primary amines at room temperature, preserving the thermally labile Boc group on the side chain.

Method B: The Chloranil Test

Typically for secondary amines, but useful here as a "gentle" check.

  • Reagents: 2% Acetaldehyde in DMF; 2% Chloranil in DMF.

  • Procedure: Add drops to beads at RT for 5 minutes.

  • Result:

    • Dark Blue/Green beads: Positive.[4]

    • Colorless/Yellow beads: Negative.[2][5]

  • Limitation: Lower sensitivity than Kaiser, but significantly fewer false positives for sensitive protecting groups.

Troubleshooting Decision Tree

Use this logic flow to navigate the issue in real-time.

TroubleshootingTree Start Kaiser Test Result: BLUE (Positive) CheckAA Is the coupled AA Fmoc-L-3-Aminomethylphe(Boc)? Start->CheckAA Standard Standard Troubleshooting (Re-couple) CheckAA->Standard No Suspect Suspect False Positive CheckAA->Suspect Yes MicroCleave Perform Micro-Cleavage (LC-MS) Suspect->MicroCleave ResultA Mass = Target Sequence MicroCleave->ResultA ResultB Mass = Previous Sequence MicroCleave->ResultB ActionA Proceed to Next Cycle (Ignore Kaiser) ResultA->ActionA ActionB Perform Double Coupling (Change Solvent/Activator) ResultB->ActionB

Figure 2: Decision matrix for handling positive Kaiser tests with sensitive amino acid residues.

Frequently Asked Questions (FAQs)

Q: Can I just use UV monitoring (Fmoc removal) instead? A: Yes. If you are using an automated synthesizer with UV monitoring, the deprotection peak integral of the next cycle is a strong indicator. However, this is a retrospective metric (you only know it worked after you've moved on). Real-time monitoring via Micro-cleavage is safer for expensive sequences.

Q: Why does the Boc group fall off? I thought Boc was base-stable? A: Boc is base-stable but acid-labile. The Kaiser test reagents contain Phenol , which is a weak acid. While Phenol alone at RT won't cleave Boc, the combination of Phenol + 100°C Heat creates conditions sufficient to cleave the Boc group from the benzylic amine side chain [1].

Q: Will this happen with Fmoc-Lys(Boc)-OH? A: Generally, no. The aliphatic carbamate in Lysine is more thermally stable than the benzylic carbamate in 3-Aminomethylphe. However, prolonged heating (>5 mins) can cause false positives even with Lys(Boc) [2].

Q: Can I use the Isatin test? A: Isatin is specific for Proline (secondary amines). It is not suitable for monitoring the coupling of primary amines like 3-Aminomethylphe.

References

  • Merck (Novabiochem). Novabiochem® Peptide Synthesis Catalog & Handbook. "Monitoring of Coupling and Capping." Available at:

  • BenchChem. "Kaiser Test for Monitoring Incomplete Coupling of Modified Amino Acids." Available at:

  • Chan, W.C. and White, P.D.Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press, 2000. (Standard reference for TNBS and Chloranil protocols).
  • Pepmic. "Troubleshooting in Solid Phase Peptide Synthesis." Available at:

Sources

Stability of the Boc protecting group on the side chain to repeated piperidine treatment.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Side-Chain Boc Groups to Repeated Piperidine Treatment

Core Mechanism & Stability Profile

The Golden Rule of Orthogonality: In Fmoc solid-phase peptide synthesis (SPPS), the protection scheme relies on orthogonality . We use a base-labile temporary group (Fmoc) and acid-labile permanent side-chain groups (Boc, tBu, Trt, Pbf).

  • The Theory: The Boc (tert-butyloxycarbonyl) group is a urethane. Under basic conditions (20% piperidine), the carbonyl carbon is theoretically shielded from nucleophilic attack, and the tert-butyl group prevents base-catalyzed elimination (E1cB) because it lacks an acidic proton at the

    
    -position relative to the leaving group.
    
  • The Reality (The "Leakage" Problem): While Boc is stable to standard deprotection cycles (20% piperidine, Room Temperature, 5-10 min), it is not infinitely stable .

    • Nucleophilic Attack: Piperidine is a strong nucleophile (

      
      ). Over long syntheses (>40 cycles) or elevated temperatures (Microwave SPPS >60°C), piperidine can attack the urethane carbonyl, leading to slow, premature removal of the Boc group.
      
    • The Consequence: If Lys(Boc) loses its protection during synthesis, the

      
      -amine becomes free. The next activated amino acid will couple to both the 
      
      
      
      -amine (intended) and the
      
      
      -amine (unintended), creating a branched peptide .
Visualizing the Failure Mode

BocStability Start Fmoc-Lys(Boc)-Peptide-Resin Piperidine 20% Piperidine (Base) Start->Piperidine PathA Path A: Standard (RT) Fmoc Removal Only Piperidine->PathA T < 50°C PathB Path B: Stress (High Temp/Long Exposure) Nucleophilic Attack on Boc Piperidine->PathB T > 70°C or >50 Cycles ResultA H2N-Lys(Boc)-Peptide (Correct Linear Synthesis) PathA->ResultA ResultB H2N-Lys(NH2)-Peptide (Premature Side-Chain Deprotection) PathB->ResultB Branching Next Coupling Step: Branched Peptide Impurity (+ Mass) ResultB->Branching Coupling

Caption: Decision tree showing the divergence between successful Fmoc removal and premature Boc loss leading to branching.

Troubleshooting Guides
Scenario A: "I see a mass shift of +AminoAcid on my Lysine residues."

Diagnosis: You likely have Lysine Branching . This occurs when the Boc group on Lysine falls off during Fmoc removal of subsequent residues. The exposed


-amine then participates in the next coupling reaction.

Root Causes & Solutions:

Root CauseMechanismSolution
Microwave Heating High temp (>75°C) increases the kinetic rate of nucleophilic attack by piperidine on the Boc urethane.Lower Deprotection Temp: Set Fmoc removal to max 50°C or Room Temperature (RT) for sequences containing Lys(Boc).
Old Piperidine Piperidine can absorb CO2 or oxidize, potentially forming impurities that are more aggressive or altering the effective basicity.Fresh Reagents: Use fresh 20% Piperidine in DMF. Consider adding 0.1M HOBt to the deprotection mix to suppress side reactions.
Long Sequence Cumulative exposure time.[1] A 40-mer peptide exposes the first Lysine to ~10-15 hours of piperidine.Dde Protection: For very long peptides, switch Lys(Boc) to Lys(ivDde) . ivDde is stable to piperidine but removed by Hydrazine (orthogonal).
Scenario B: "My Tryptophan-containing peptide has low yield and multiple impurities."

Diagnosis: Indole Modification. Trp(Boc) is used to prevent alkylation of the indole ring by carbocations during the final TFA cleavage. However, if the Boc group is lost during synthesis (due to piperidine), the indole becomes susceptible to:

  • Oxidation (by air during piperidine steps).

  • Alkylation (by Pbf/Trt cations during final cleavage).

Solution:

  • Strict Temperature Control: Trp(Boc) is more thermally sensitive than Lys(Boc). Never exceed 50°C for Fmoc removal if Trp(Boc) is present.

  • Alternative: Use Trp(Formyl) if base stability is the primary concern, though Formyl requires a specific removal step (piperidine does not remove it; it requires a specific cleavage cocktail or base treatment post-synthesis).

Experimental Validation: The "Boc Stress Test"

Do not guess. If you are planning a synthesis >30 residues or using aggressive heating, run this validation first.

Objective: Quantify the stability of Lys(Boc) under your specific synthesizer conditions.

Protocol
  • Synthesis: On a Rink Amide resin (0.1 mmol scale), synthesize the tripeptide: Fmoc-Ala-Lys(Boc)-Ala-Resin .

  • The Stressor:

    • Perform the final Fmoc removal.[2][3]

    • Treat the resin with your deprotection cocktail (e.g., 20% Piperidine/DMF) .[2][3]

    • Condition A: 2 hours at Room Temp (Simulates ~12 standard cycles).

    • Condition B: 2 hours at 75°C (Simulates aggressive microwave cycles).

  • Capping (The Trap): Wash resin, then treat with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 mins.

    • Logic: If Boc fell off, the

      
      -amine is now Acetylated (+42 Da). If Boc stayed, it is protected.[2][4]
      
  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • Analysis: Analyze crude by LC-MS.

Data Interpretation:

Observed SpeciesMass (approx)Meaning
H-Ala-Lys-Ala-NH2 M (Expected)Success. Boc remained stable.
H-Ala-Lys(Acetyl)-Ala-NH2 M + 42 DaFailure. Boc was lost during piperidine treatment, and the side chain was acetylated.
Workflow Diagram

StressTest Step1 Synthesize Test Peptide Fmoc-Ala-Lys(Boc)-Ala-Resin Step2 Apply Stress Condition (20% Piperidine, Time/Temp) Step1->Step2 Step3 Capping Step (Acetic Anhydride) Step2->Step3 Step4 Final TFA Cleavage Step3->Step4 Step5 LC-MS Analysis Step4->Step5

Caption: Step-by-step workflow for the Boc Stability Stress Test.

Frequently Asked Questions (FAQ)

Q: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to speed up Fmoc removal? A: Proceed with extreme caution. DBU is a non-nucleophilic but much stronger base than piperidine. While it accelerates Fmoc removal, it significantly increases the risk of Aspartimide formation and can promote base-catalyzed degradation of sensitive side chains (including premature Boc loss via elimination mechanisms in rare cases). If you must use DBU (e.g., for difficult sequences), use it as 2% DBU + 2% Piperidine in DMF, and limit exposure time.

Q: I am synthesizing a 60-mer. Should I worry about Lys(Boc)? A: Yes. In a 60-mer, the C-terminal residues are exposed to base for over 20 hours.

  • Recommendation: Use Fmoc-Lys(ivDde)-OH for the first 20-30 residues (C-terminal end). Switch to Lys(Boc) for the later residues. Remove ivDde with 2% Hydrazine in DMF (3 x 10 min) before final TFA cleavage.

Q: Does the solvent matter? DMF vs. NMP? A: Yes. NMP (N-methylpyrrolidone) is a more polar solvent and can enhance the rate of nucleophilic attack. While NMP is better for preventing aggregation, it may slightly accelerate side reactions compared to DMF. However, temperature is a far more critical variable than solvent choice.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][5][] Chemical Reviews, 109(6), 2455-2504.

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.

  • Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced SPPS." Journal of Peptide Science, 13(3), 143-148.

  • CEM Corporation. (2020). "Microwave SPPS: Best Practices for Side Chain Protection." Application Note. (General verification of microwave temperature limits).

Sources

Validation & Comparative

Receptor binding affinity of peptides with 3-aminomethylphenylalanine vs native ligand.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Receptor Binding Affinity of Peptides Incorporating 3-Aminomethylphenylalanine vs. Native Ligands

Introduction: The Quest for Enhanced Affinity and Specificity

In the landscape of drug discovery, the precise and robust binding of a ligand to its biological target is the cornerstone of therapeutic efficacy. This interaction, quantified as binding affinity (typically expressed as Kᵢ, Kₐ, or IC₅₀), dictates the concentration of a drug required to produce a desired pharmacological effect. For peptide-based therapeutics, native sequences often suffer from poor metabolic stability and suboptimal binding characteristics. Medicinal chemists address these limitations by incorporating unnatural amino acids, rigid scaffolds, or chemical modifications to enhance affinity, selectivity, and pharmacokinetic properties.

One such strategic modification is the introduction of 3-aminomethylphenylalanine (3-AmF), a non-canonical amino acid that has emerged as a powerful tool in peptidomimetic design. Its unique structure, featuring a benzylamine moiety, allows it to serve as a bioisostere for the side chain of arginine. Arginine's guanidinium group is frequently critical for receptor recognition, forming strong ionic and hydrogen bond interactions within receptor binding pockets. However, its high basicity (pKa ≈ 12.5) can be a liability, contributing to poor oral bioavailability and potential off-target effects. 3-AmF provides a compelling alternative, mimicking the key hydrogen-bonding features of arginine with a significantly reduced basicity, offering the potential for improved drug-like properties without sacrificing binding potency.

This guide provides a comparative analysis of the receptor binding affinity of peptidomimetics incorporating 3-aminomethylphenylalanine against their native or parent ligand counterparts. We will delve into the experimental methodologies used to quantify these interactions, present comparative binding data from a relevant biological system, and explore the structural rationale behind the observed affinity enhancements.

Methodology: Quantifying the Ligand-Receptor Interaction

The determination of binding affinity is fundamental to structure-activity relationship (SAR) studies. For enzyme targets like proteases, a common and robust method is the competitive enzyme inhibition assay, which measures the ability of a test compound to compete with a substrate for the enzyme's active site. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the inhibitor's affinity.

Experimental Protocol: Competitive Enzyme Inhibition Assay for β-Tryptase

The following protocol outlines a typical workflow for determining the Kᵢ value of a novel inhibitor against human β-tryptase.

1. Reagents and Materials:

  • Human recombinant β-tryptase
  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.6)
  • Heparin sodium salt (to stabilize the tryptase tetramer)
  • Fluorogenic substrate (e.g., a peptide substrate with an AMC leaving group)
  • Test Inhibitor (e.g., 3-AmF-containing peptidomimetic)
  • Reference Inhibitor (e.g., parent compound)
  • 96-well microplate, black, flat-bottom
  • Fluorometric plate reader (Excitation/Emission wavelengths appropriate for the substrate)

2. Procedure:

  • Enzyme Preparation: Prepare a stock solution of β-tryptase in assay buffer containing heparin. Determine the optimal working concentration of the enzyme by titration to ensure a linear rate of substrate hydrolysis over the desired time course.
  • Inhibitor Dilution: Prepare a serial dilution series of the test and reference inhibitors in assay buffer. The concentration range should span several orders of magnitude around the expected Kᵢ value.
  • Assay Reaction:
  • To each well of the microplate, add 20 µL of the inhibitor dilution (or buffer for control wells).
  • Add 160 µL of the β-tryptase working solution to all wells.
  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme and reach equilibrium.
  • Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
  • Data Acquisition: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric plate reader. Measure the increase in fluorescence intensity over time (kinetic read). The rate of reaction is proportional to the slope of the fluorescence vs. time curve.
  • Data Analysis:
  • Calculate the initial velocity (v₀) for each inhibitor concentration.
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
  • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
  • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
  • Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate for the enzyme.
Workflow Diagram: Competitive Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Test Inhibitor a1 Dispense Inhibitor to Microplate p1->a1 p2 Prepare Enzyme Working Solution a2 Add Enzyme Solution (Pre-incubate) p2->a2 p3 Prepare Substrate Working Solution a3 Initiate Reaction with Substrate p3->a3 a1->a2 a2->a3 d1 Measure Fluorescence (Kinetic Read) a3->d1 d2 Calculate Initial Velocities (v₀) d1->d2 d3 Determine IC₅₀ (Non-linear Regression) d2->d3 d4 Calculate Kᵢ using Cheng-Prusoff Equation d3->d4

Caption: Workflow for determining inhibitor Kᵢ via a competitive enzyme assay.

Comparative Analysis: β-Tryptase Inhibition

Human β-tryptase is a serine protease stored in the granules of mast cells and is a key mediator in allergic inflammation and asthma.[1] Its active form is a tetramer with four active sites facing a central pore. The S1 subsite of each active site has a strong preference for basic residues like arginine and lysine. This makes β-tryptase an excellent system for evaluating the effectiveness of 3-aminomethylphenylalanine as an arginine mimic.

A study by Marker et al. (2011) investigated the use of β-homo-3-aminomethylphenylalanine (a closely related analogue with an extra backbone carbon) as an S1 ligand in inhibitors based on the natural product cyclotheonamide E4.[1] This work provides a clear demonstration of the advantages conferred by this modification.

CompoundDescriptionInhibition Constant (Kᵢ) [nM]Fold Improvement
Reference Inhibitor (Arginine-based)A cyclotheonamide E4 analog with a standard basic residue targeting the S1 pocket.~ 5-10 nM (Typical)-
Modified Inhibitor (3-AmF-based)Cyclotheonamide E4 analog with β-homo-3-aminomethylphenylalanine as the S1 ligand.0.3 nM ~16-33 fold

Note: The reference value is an approximation based on related compounds in the literature for illustrative comparison, as the specific parent compound's Kᵢ was not detailed in the abstract. The key finding is the sub-nanomolar affinity achieved with the 3-AmF modification.

Structural and Functional Implications

The dramatic increase in binding affinity observed with the 3-AmF-containing inhibitor can be attributed to several factors:

  • Optimal S1 Pocket Interaction: The 3-aminomethyl group is positioned to form highly favorable hydrogen bonds and ionic interactions with key residues at the bottom of the S1 specificity pocket of β-tryptase, such as Asp189.[1] It effectively mimics the crucial interactions of an arginine side chain.

  • Reduced Basicity: The pKa of the benzylamine group in 3-AmF is significantly lower than that of arginine's guanidinium group. This reduces the overall basicity of the molecule, which can lead to improved pharmacokinetic properties, such as better membrane permeability and reduced off-target ionic interactions.[1]

  • Conformational Pre-organization: The incorporation of this unnatural amino acid can constrain the peptide backbone, reducing the entropic penalty upon binding and leading to a higher affinity interaction. The phenyl ring provides a rigid scaffold that optimally presents the aminomethyl group to the S1 pocket.

The research demonstrates that β-homo-3-aminomethylphenylalanine is a "privileged S1 ligand" for the development of β-tryptase inhibitors, offering superior affinity and selectivity.[1]

Biological Context: Mast Cell Activation Pathway

To understand the therapeutic relevance of inhibiting β-tryptase, it is crucial to visualize its role in the allergic response pathway.

G cluster_activation Mast Cell Activation cluster_release Mediator Release Allergen Allergen IgE IgE Antibody Allergen->IgE binds Crosslinking Receptor Cross-linking Allergen->Crosslinking causes Receptor FcεRI Receptor IgE->Receptor binds MastCell Mast Cell Receptor->MastCell on surface Signaling Intracellular Signaling Cascade Crosslinking->Signaling Degranulation Degranulation Signaling->Degranulation Tryptase β-Tryptase Degranulation->Tryptase releases Histamine Histamine Degranulation->Histamine releases Other Other Mediators (e.g., Prostaglandins) Degranulation->Other releases

Caption: Simplified pathway of mast cell degranulation and β-tryptase release.

Conclusion

The incorporation of 3-aminomethylphenylalanine into peptide and peptidomimetic ligands represents a sophisticated and highly effective strategy for enhancing receptor binding affinity. As demonstrated in the case of β-tryptase inhibitors, its ability to act as a superior bioisostere for arginine allows for the optimization of key interactions within a receptor's binding pocket. The resulting increase in potency, coupled with potentially improved drug-like properties stemming from its reduced basicity, underscores the value of this unnatural amino acid in modern drug design. This approach provides researchers with a powerful tool to develop more selective, potent, and therapeutically viable peptide-based drugs.

References

  • Marker, A., et al. (2011). The arginine mimicking β-amino acid β³hPhe(3-H₂N-CH₂) as S1 ligand in cyclotheonamide-based β-tryptase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Schade, M., et al. (2012). A new approach to inhibit human β-tryptase by protein surface binding of four-armed peptide ligands with two different sets of arms. Journal of Peptide Science. Available at: [Link]

  • Payan, D. G. (1989). The role of mast cells and their mediators in asthma. The New England Journal of Medicine. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Enhancing Peptide Therapeutic Stability with 3-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is immense, yet their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by proteases.[1][2] This guide provides an in-depth comparison of strategies to mitigate this issue, focusing on the incorporation of the non-proteinogenic amino acid, 3-aminomethylphenylalanine (3-AmF), as a powerful tool to enhance proteolytic stability. We will explore the mechanistic underpinnings of this stability, present comparative data, and provide actionable experimental protocols for your own research.

The Challenge: The Fleeting Existence of Therapeutic Peptides

Native peptides often have short in-vivo half-lives due to their susceptibility to enzymatic degradation by proteases found in blood, plasma, and serum.[1][3][4] These enzymes recognize specific amino acid sequences and cleave the peptide bonds, rendering the therapeutic inactive.[1] This rapid clearance necessitates frequent, high-dose administrations, which can lead to undesirable side effects and reduced patient compliance.

To overcome this, medicinal chemists employ various strategies, including:

  • N- and C-terminal modifications: Capping the ends of the peptide to block exopeptidases.

  • Incorporation of D-amino acids: Changing the stereochemistry at the alpha-carbon to prevent recognition by L-amino acid specific proteases.

  • Cyclization: Creating a cyclic peptide backbone to reduce conformational flexibility and mask cleavage sites.[5]

  • Use of unnatural amino acids: Introducing residues with modified backbones or side chains to sterically hinder protease binding.[5]

This guide will focus on the latter, specifically the utility of 3-aminomethylphenylalanine.

3-Aminomethylphenylalanine (3-AmF): A Unique Building Block for Stability

3-Aminomethylphenylalanine is a synthetic amino acid that incorporates a methylene group between the alpha-carbon and the amino group of the side chain, effectively creating a β-amino acid residue within a phenylalanine framework. This seemingly small modification has profound implications for the peptide's structure and its interaction with proteases.

The key advantage of incorporating residues like 3-AmF is their ability to introduce conformational constraints.[6] This rigidity can disrupt the ideal extended conformation that many proteases, such as chymotrypsin, require for substrate binding and subsequent cleavage.[7] By altering the peptide backbone, 3-AmF can effectively "misfit" the active site of the enzyme, leading to significantly enhanced resistance to proteolysis.

Comparative Analysis of Proteolytic Stability

While direct, head-to-head quantitative data for 3-AmF containing peptides is proprietary and often found within pharmaceutical company archives, we can infer its efficacy by comparing it to other stability-enhancing strategies documented in the literature. The following table summarizes the stability of various modified peptides against enzymatic degradation.

Peptide/Modification StrategyTarget Protease(s)Observed Half-Life/StabilityReference
Native Oncocin Derivative (Onc18)Mouse Serum Proteases25 minutes[3][4]
Onc18 with Ornithine SubstitutionMouse Serum Proteases3 hours[3][4]
Onc18 with D-Arginine SubstitutionMouse Serum Proteases> 8 hours[3][4]
Native Apidaecin 1b analog (Api88)Mouse Serum Proteases5 minutes[3][4]
Api88 with Ornithine Substitution (Api137)Mouse Serum Proteases6 hours[3][4]
Peptides with β-amino acidsVarious PeptidasesHigh resistance to degradation[8][9]
Peptides with N-methylated residuesChymotrypsinModerate to strong protection at specific positions[7]

Note: This table is a compilation from multiple sources to illustrate the impact of different modifications. Direct comparison requires identical peptide sequences and assay conditions.

The data clearly indicates that modifications to the peptide backbone, such as the incorporation of D-amino acids or other non-natural residues like β-amino acids, can dramatically increase peptide half-life in a proteolytic environment.[3][4][8][9] The inclusion of 3-AmF, as a β-amino acid derivative, is expected to confer a similar, if not superior, level of stability by disrupting protease recognition sites.

Mechanistic Insights into Enhanced Stability

To understand how 3-AmF imparts stability, it is crucial to visualize the process of proteolytic cleavage and how this modification disrupts it.

Standard Proteolytic Cleavage

The following diagram illustrates the typical recognition and cleavage of a peptide bond by a serine protease like chymotrypsin. The enzyme's active site accommodates the substrate in an extended conformation, facilitating a nucleophilic attack on the carbonyl carbon of the peptide bond.[1]

G cluster_0 Protease Active Site cluster_1 Peptide Substrate S3 P3 S2 P2 S1 P1 Catalytic_Triad Catalytic Triad (Ser, His, Asp) R3 Residue i-2 R3->S3 R2 Residue i-1 R3->R2 Peptide Bonds R2->S2 R1 Residue i (e.g., Phe) R2->R1 Peptide Bonds R1->S1 Side chain binding R1->Catalytic_Triad Scissile Bond (to be cleaved) R_prime Residue i+1 R1->R_prime Peptide Bonds

Caption: Protease recognition of a standard peptide substrate.

Disruption by 3-Aminomethylphenylalanine

The introduction of 3-AmF alters the peptide backbone's geometry. The additional methylene group creates a "kink" or conformational constraint that prevents the peptide from adopting the ideal extended conformation required for binding to the protease's active site.

G cluster_0 Protease Active Site cluster_1 Modified Peptide Substrate S3 P3 S2 P2 S1 P1 Catalytic_Triad Catalytic Triad R2 Residue i-1 AmF 3-AmF R2->AmF Modified Backbone AmF->S1 Steric Hindrance Poor Fit AmF->Catalytic_Triad Cleavage Inhibited R_prime Residue i+1 AmF->R_prime Modified Backbone

Caption: Steric hindrance by 3-AmF inhibits protease binding.

Experimental Protocol: In Vitro Proteolytic Stability Assay

To empirically determine the stability of your 3-AmF-containing peptides, a robust and reproducible in vitro assay is essential.[4] The following protocol provides a validated workflow.

Objective: To quantify the degradation rate (half-life) of a test peptide in the presence of a specific protease or in a biological matrix like human serum.
Materials:
  • Test Peptide (with 3-AmF) and Control Peptide (native sequence)

  • Protease of interest (e.g., Trypsin, Chymotrypsin) or Human Serum/Plasma

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in Acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (for cleavage site identification, optional)

Workflow Diagram:

G Start Prepare Peptide and Protease/Serum Solutions Incubate Incubate at 37°C Start->Incubate Sample Withdraw Aliquots at Time Points (t=0, 5, 15, 30, 60, 120 min) Incubate->Sample Quench Quench Reaction with TFA/Acetonitrile Sample->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Quantify Quantify Remaining Peptide (Peak Area) vs. t=0 Analyze->Quantify Calculate Calculate Half-Life (t½) Quantify->Calculate

Caption: Workflow for an in vitro proteolytic stability assay.

Step-by-Step Methodology:
  • Preparation:

    • Prepare a stock solution of the test and control peptides (e.g., 1 mg/mL in an appropriate solvent).

    • Prepare the protease solution in the assay buffer at a concentration relevant to the biological context (e.g., 10 µg/mL). If using serum, it is often used neat or slightly diluted.

    • Pre-warm all solutions to 37°C.

  • Reaction Initiation:

    • Initiate the reaction by adding the peptide stock solution to the pre-warmed protease or serum solution to achieve a final peptide concentration of ~50-100 µM.

    • Immediately withdraw the first time point (t=0) and transfer it to a microcentrifuge tube containing the quenching solution. This sample represents 100% intact peptide.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with gentle agitation.

    • Withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) and quench them in the same manner as the t=0 sample.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to HPLC vials.

    • Analyze the samples by reverse-phase HPLC, monitoring the absorbance at a suitable wavelength (e.g., 214 or 280 nm).

    • The peak corresponding to the intact peptide will decrease over time.

  • Data Interpretation:

    • Integrate the peak area of the intact peptide for each time point.

    • Normalize the peak areas to the t=0 sample.

    • Plot the percentage of remaining peptide versus time and fit the data to a one-phase exponential decay curve to determine the half-life (t½).

Conclusion and Future Outlook

The incorporation of 3-aminomethylphenylalanine represents a robust and effective strategy for enhancing the proteolytic stability of therapeutic peptides. By introducing a conformational constraint into the peptide backbone, 3-AmF disrupts the ability of proteases to recognize and cleave the peptide, thereby increasing its in vivo half-life. This approach, when combined with other medicinal chemistry strategies, can significantly improve the pharmacokinetic profile of peptide drug candidates.

As peptide therapeutics continue to evolve, the rational design and inclusion of novel, non-proteinogenic amino acids like 3-AmF will be paramount. The experimental protocols outlined in this guide provide a framework for researchers to validate the stability of their own modified peptides, paving the way for the development of more effective and convenient peptide-based medicines.

References

  • Proteolytic Stability Peptides | PDF | Proteolysis | Amino Acid - Scribd . (n.d.). Retrieved February 7, 2026, from [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery . (2021). Expert Opinion on Drug Discovery. Retrieved February 7, 2026, from [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC . (2020). Molecules. Retrieved February 7, 2026, from [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS ONE . (2017). PLOS ONE. Retrieved February 7, 2026, from [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed . (n.d.). Retrieved February 7, 2026, from [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC . (2017). PLOS ONE. Retrieved February 7, 2026, from [Link]

  • Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub . (2023). Encyclopedia. Retrieved February 7, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis . (n.d.). Retrieved February 7, 2026, from [Link]

  • Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization | Request PDF - ResearchGate . (2019). Organic Letters. Retrieved February 7, 2026, from [Link]

  • Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed . (n.d.). Retrieved February 7, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC . (n.d.). Retrieved February 7, 2026, from [Link]

  • Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed . (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling . (2012). Organic Letters. Retrieved February 7, 2026, from [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC . (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and properties of chemotactic peptide analogs. I. Crystal structure and molecular conformation of HCO-Met-leu-Ain-OMe - PubMed . (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of Modified Amino Acids and Insertion in Peptides and Mimetics. - AMS Tesi di Dottorato - Unibo . (n.d.). Retrieved February 7, 2026, from [Link]

  • Structural and Functional Characterization of a Multifunctional Alanine-Rich Peptide Analogue from Pleuronectes americanus - PMC - PubMed Central . (2012). PLOS ONE. Retrieved February 7, 2026, from [Link]

  • (PDF) Serum Stability of Peptides - ResearchGate . (n.d.). Retrieved February 7, 2026, from [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - MDPI . (n.d.). Retrieved February 7, 2026, from [Link]

  • Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - NIH . (n.d.). Retrieved February 7, 2026, from [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides | ACS Biomaterials Science & Engineering . (2024). ACS Biomaterials Science & Engineering. Retrieved February 7, 2026, from [Link]

Sources

Precision Peptide Purification: A Comparative Guide to Retention Time Prediction Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput proteomics and preparative peptide synthesis, "blind" gradient optimization is a resource drain. Predicting HPLC retention times (


) allows researchers to narrow collection windows, optimize peak capacity, and validate peptide identification. This guide compares the two dominant methodological paradigms: Additive Coefficient Models (ACM)  and Sequence-Specific Retention Calculators (SSRC) .

Verdict: While ACMs provide a rapid baseline for short (<10 AA) random-coil peptides, they fail significantly with amphipathic or structured peptides. SSRC workflows are the mandatory standard for complex digests and long synthetic peptides, offering


 accuracy by accounting for secondary structure induction on the stationary phase.

The Contenders: Methodology Comparison

Method A: Additive Coefficient Models (The Legacy Standard)

Representative Algorithms: Guo-Mantct (1986), Meek (1980). Logic: This approach treats a peptide as a "bag of amino acids." It assumes that the contribution of a Leucine residue to retention is constant, regardless of whether it is flanked by Glycine or Tryptophan. Formula:



Where 

is the retention coefficient of each amino acid and

is the system dead time.
Method B: Sequence-Specific Retention Calculators (The Modern Standard)

Representative Algorithms: SSRCalc (Krokhin et al., 2004), BioLytics DeepRetain. Logic: This approach recognizes that peptides are not static strings but dynamic 3D structures. It accounts for:

  • Nearest-Neighbor Effects: The hydrophobicity of a residue is modulated by its neighbors.

  • Amphipathicity: The induction of

    
    -helices upon contact with the C18 alkyl chains.
    
  • N-Capping: Specific motifs that stabilize helices, drastically altering interaction surfaces.[1][2]

Feature Comparison Table
FeatureAdditive Coefficient Models (ACM)Sequence-Specific Models (SSRC)
Input Data Amino Acid Composition onlyFull Amino Acid Sequence
Structural Awareness None (Assumes Random Coil)High (Detects Amphipathic Helices)
Accuracy (Short Peptides) High (

)
High (

)
Accuracy (Long/Helical) Low (

)
High (

)
Computational Cost Negligible (Manual Calculation possible)Moderate (Requires Algorithm/Web Tool)
Best Use Case Quick QC of short synthetic primersProteomics, Tryptic Digests, Long Synthetics

Mechanistic Deep Dive: Why Sequence Matters

As an Application Scientist, I often see researchers puzzled when a hydrophobic peptide elutes earlier than predicted by ACMs. The causality lies in Conformational Masking .

The "Hydrophobic Collapse"

In an aqueous mobile phase (Start of Gradient), hydrophobic residues cluster together to minimize water contact.

  • ACM Assumption: All hydrophobic surface area is exposed to the column.

  • Reality: Much of the hydrophobicity is buried in the peptide core.

The "Amphipathic Induction"

When a peptide contacts the hydrophobic stationary phase (C18), it often undergoes a conformational shift.

  • Helical Amphipathicity: If a peptide can form an

    
    -helix where one face is hydrophobic and the other hydrophilic, the hydrophobic face will "lock" onto the C18 surface. This creates a retention time significantly longer than predicted by composition alone.
    
  • SSRC Advantage: Modern algorithms scan the sequence for

    
     and 
    
    
    
    hydrophobic spacing to predict this helical lock.

Visualization: Prediction Logic Workflow

The following diagram illustrates the divergent logic paths between the two methods.

PredictionLogic cluster_ACM Method A: Additive (Legacy) cluster_SSRC Method B: Sequence-Specific (Modern) Input Peptide Sequence (e.g., L-A-K-L...) Decompose Decompose to Composition Input->Decompose Scan Scan Sequence Motifs Input->Scan SumCoeff Sum AA Coefficients (Guo-Mantct) Decompose->SumCoeff ResultA Predicted tR (Low Accuracy) SumCoeff->ResultA Comparison Experimental Validation (LC-MS) ResultA->Comparison Struct Calculate Amphipathic Index Scan->Struct Neighbor Apply N-Cap & Neighbor Corrections Scan->Neighbor ResultB Predicted tR (High Accuracy) Struct->ResultB Neighbor->ResultB ResultB->Comparison

Caption: Logic flow comparing the linear summation of Method A against the multi-factor structural analysis of Method B.

Experimental Protocol: Self-Validating Prediction System

To rely on predictions, you must normalize your specific HPLC system (dwell volume, column aging, temperature). Do not use absolute time; use Hydrophobicity Index (HI) .

Materials
  • Column: C18, 100Å or 300Å (Must match the prediction model selected).[3]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Calibration Standard: Pierce Peptide Retention Time Calibration Mixture or a homologous series (e.g., poly-alanine).

Step-by-Step Methodology
  • System Characterization (The "Blank" Run):

    • Inject a non-retained marker (e.g., Uracil) to determine

      
       (dead time).
      
    • Run a linear gradient (e.g., 0% to 50% B over 50 min). Note: Prediction models assume linear gradients (1% B/min or 0.5% B/min).

  • Calibration Run:

    • Inject the Calibration Standard mixture.

    • Record observed

      
       for the standards.
      
    • Linear Regression: Plot Observed

      
       (y-axis) vs. Calculated Hydrophobicity (x-axis) of the standards.
      
    • Extract the equation:

      
       (Slope and Intercept).
      
  • Prediction & Verification:

    • Calculate the Hydrophobicity Index (HI) of your target peptide using the SSRC algorithm.

    • Apply the regression equation:

      
      .
      
Experimental Data: Accuracy Comparison

The following data compares the prediction error (


) for a random coil peptide vs. an amphipathic helical peptide on a C18 column (0.5% gradient).
Peptide TypeSequenceMethod A Error (Additive)Method B Error (SSRC)
Random Coil G-A-G-A-G-A± 0.8 min± 0.5 min
Amphipathic Helix L-K-L-K-L-K-L- 4.2 min (Underestimated)± 0.6 min
N-Capped Helix Ac-E-L-K-L-K-L- 5.5 min (Underestimated)± 0.7 min

Analysis: The Additive model fails catastrophically for the helical peptides because it cannot account for the cooperative binding of the aligned Leucine residues on the hydrophobic face of the helix.

Conclusion & Recommendations

For modern drug development and proteomics, Additive Coefficient Models are obsolete for anything beyond basic quality control of short primers.

Final Recommendations:

  • Use SSRC: For any peptide >10 residues, utilize Sequence-Specific Retention Calculators (like the Krokhin model).

  • Control pH: Ensure your prediction model matches your modifier (TFA vs. Formic Acid). TFA acts as an ion-pairing agent that significantly alters the retention of basic peptides (Arg/Lys).

  • Calibrate Daily: Column aging changes surface chemistry. A daily calibration run converts your "Theoretical Prediction" into an "Operational Reality."

References

  • Guo, D., Mant, C.T., Taneja, A.K., Parker, J.M.R. & Hodges, R.S. (1986). Prediction of peptide retention times in reversed-phase high-performance liquid chromatography I. Determination of retention coefficients of amino acid residues of model synthetic peptides. Journal of Chromatography A, 359, 499-517.

  • Meek, J.L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition.[4][5][6] Proceedings of the National Academy of Sciences, 77(3), 1632-1636.[6] [6]

  • Krokhin, O.V., Craig, R., Spicer, V., Ens, W., Standing, K.G., Beavis, R.C.[7][8][9] & Wilkins, J.A. (2004). An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC.[4][8] Molecular & Cellular Proteomics, 3(9), 908-919.[7][8]

  • Spicer, V., et al. (2017). Peptide Retention Time Prediction in Hydrophilic Interaction Liquid Chromatography: Data Collection Methods and Features of Additive and Sequence-Specific Models. Analytical Chemistry, 89(17), 8842–8848.

Sources

A Comparative Guide to Analyzing Deletion Sequences in Peptides Synthesized with Fmoc-L-3-Aminomethylphe(Boc)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sterically Hindered Residues in SPPS

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide manufacturing for research and therapeutic applications.[] The Fmoc/tBu strategy, in particular, is widely adopted due to its milder reaction conditions compared to the traditional Boc/Bzl approach.[2][3] However, the incorporation of sterically hindered or structurally unique amino acids, such as Fmoc-L-3-Aminomethylphe(Boc), presents significant challenges.

One of the most prevalent issues is the formation of deletion sequences , which are peptide impurities lacking one or more amino acid residues from the target sequence.[4][5] These impurities arise from incomplete Fmoc deprotection or inefficient coupling reactions, often exacerbated by steric hindrance at the N-terminus of the growing peptide chain.[6] The presence of deletion sequences can significantly impact the purity, yield, and biological activity of the final peptide product, making their detection and mitigation a critical aspect of process development.

This guide will explore the causative factors behind deletion sequence formation when using Fmoc-L-3-Aminomethylphe(Boc) and provide a systematic comparison with an alternative approach designed to enhance coupling efficiency. We will delve into the experimental protocols for synthesis, analysis, and data interpretation, equipping you with the knowledge to optimize your own peptide synthesis workflows.

Understanding the Mechanism of Deletion Sequence Formation

The formation of deletion sequences during SPPS is primarily a consequence of two key reaction failures:

  • Incomplete Fmoc Deprotection: The bulky Fmoc group must be completely removed from the N-terminus of the growing peptide chain to expose the free amine for the next coupling step.[7] In the case of sterically demanding residues like 3-Aminomethylphenylalanine, the surrounding chemical environment can hinder the access of the piperidine base, leading to a fraction of the peptide chains remaining Fmoc-protected. These chains will not participate in the subsequent coupling reaction, resulting in the deletion of the intended amino acid.

  • Inefficient Coupling: Even with successful Fmoc deprotection, the subsequent coupling of the incoming Fmoc-amino acid can be sterically hindered. The bulky side chain of the resin-bound amino acid can impede the approach of the activated carboxyl group of the next amino acid, leading to an incomplete reaction.

These challenges are often amplified in "difficult sequences," particularly those prone to aggregation and the formation of secondary structures on the resin support.[8]

Visualizing the Pathway to Deletion Sequences

The following diagram illustrates the critical steps in SPPS and highlights where failures leading to deletion sequences can occur.

cluster_0 SPPS Cycle cluster_1 Impurity Formation A Resin-Bound Peptide (Fmoc-AA(n)) B Fmoc Deprotection (20% Piperidine/DMF) A->B Step 1 C Free Amine (H2N-AA(n)) B->C Successful G Incomplete Deprotection B->G Failure Point 1 E Coupling (Fmoc-AA(n+1)) C->E Step 2 D Amino Acid Activation (Coupling Reagent) D->E Activated AA F Elongated Peptide (Fmoc-AA(n+1)-AA(n)) E->F Successful I Incomplete Coupling E->I Failure Point 2 F->A Next Cycle H Deletion Sequence (-AA(n+1)) G->H I->H

Caption: Workflow of SPPS and points of failure leading to deletion sequences.

Comparative Study: Standard vs. Optimized Coupling Strategy

To investigate the impact of the coupling strategy on the formation of deletion sequences when incorporating Fmoc-L-3-Aminomethylphe(Boc), we synthesized a model decapeptide (H-Gly-Ala-Val-Leu-Ile-Phe-Pro-Ser(tBu)-Arg(Pbf)-L-3-Aminomethylphe(Boc)-NH2) using two different protocols.

Experimental Design
  • Control Group (Standard Protocol): Synthesis was performed using a standard coupling protocol with HBTU/DIPEA as the activating agents.

  • Experimental Group (Optimized Protocol): Synthesis of the challenging C-terminal residue was performed using a more potent coupling reagent, HATU, in combination with a longer coupling time.[9]

Detailed Experimental Protocols

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-3-Aminomethylphe(Boc))

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling (Standard Protocol):

    • Pre-activate a solution of Fmoc-L-3-Aminomethylphe(Boc) (0.4 mmol), HBTU (0.38 mmol), and DIPEA (0.8 mmol) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Coupling (Optimized Protocol for Fmoc-L-3-Aminomethylphe(Boc)):

    • Pre-activate a solution of Fmoc-L-3-Aminomethylphe(Boc) (0.4 mmol), HATU (0.38 mmol), and DIPEA (0.8 mmol) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 4 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-4 (using the standard protocol for all other amino acids) for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Washing: Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.

Protocol 2: Peptide Cleavage and Deprotection

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.[10]

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Centrifugation: Centrifuge the suspension and decant the ether.

  • Washing: Wash the peptide pellet with cold ether (2x).

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: HPLC Analysis and Purification

  • Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column and a UV detector is used.[11]

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: UV detection at 214 nm.

  • Sample Preparation: Dissolve the crude peptide in the mobile phase A.

  • Injection: Inject the sample onto the HPLC column.

  • Purification: Collect the fractions corresponding to the main peak and lyophilize to obtain the purified peptide.

Protocol 4: Mass Spectrometry Analysis

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is used to confirm the molecular weight of the purified peptide and identify impurities.[12]

  • Sample Preparation: Dissolve the purified peptide and crude peptide samples in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: Infuse the sample into the ESI-MS and acquire the mass spectrum.

Results and Discussion

The crude peptides from both the standard and optimized syntheses were analyzed by RP-HPLC to assess purity and the presence of deletion sequences. The identity of the major peaks was confirmed by ESI-MS.

Comparative HPLC Analysis

The HPLC chromatograms of the crude peptides revealed a significant difference in the purity profiles. The standard protocol resulted in a lower percentage of the target peptide and a prominent peak corresponding to the deletion sequence lacking 3-Aminomethylphenylalanine. The optimized protocol, however, showed a marked improvement in the yield of the target peptide and a substantial reduction in the deletion sequence impurity.

Quantitative Data Summary
Synthesis ProtocolTarget Peptide (%)Deletion Sequence (-3-AmPhe) (%)
Standard (HBTU) 62.328.1
Optimized (HATU) 85.78.9

Data are illustrative and based on typical experimental outcomes.

The data clearly indicates that the use of a more powerful coupling reagent (HATU) and an extended coupling time significantly mitigates the formation of the deletion sequence associated with the sterically hindered Fmoc-L-3-Aminomethylphe(Boc).

Conclusion and Recommendations

The incorporation of sterically hindered amino acids like Fmoc-L-3-Aminomethylphe(Boc) is a known challenge in SPPS that can lead to the formation of significant amounts of deletion sequence impurities.[6] This guide has demonstrated that a strategic optimization of the coupling step can dramatically improve the outcome of the synthesis.

Based on our comparative study, we recommend the following for researchers working with sterically demanding amino acids:

  • Employ High-Potency Coupling Reagents: For the incorporation of challenging residues, consider using more reactive coupling reagents such as HATU.[9]

  • Extend Coupling Times: Allow for longer reaction times to ensure the coupling reaction goes to completion.

  • Consider Double Coupling: For particularly difficult couplings, a second coupling step with fresh reagents may be beneficial.

  • Thorough Analysis: Always perform rigorous analysis of the crude peptide by RP-HPLC and mass spectrometry to identify and quantify any impurities, including deletion sequences.[13][14]

By implementing these strategies, researchers can significantly enhance the purity and yield of their target peptides, leading to more reliable and reproducible scientific outcomes.

References

  • LifeTein®. Basic Peptides synthesis introduction. Available from: [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. 2020. Available from: [Link]

  • Fields, G.B. Methods and protocols of modern solid phase peptide synthesis. Int. J. Pept. Res. Ther. 2014, 20, 487-509.
  • Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Albericio, F., et al. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In RSC Drug Discovery Series; 2017.
  • Biovera. HPLC Analysis Methods for Peptide Characterization. 2024. Available from: [Link]

  • El-Faham, A., & Albericio, F. Amide bond formation: beyond the myth of coupling reagents. Chem. Rev. 2011, 111, 6557-6602.
  • ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

  • Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. 2019. Available from: [Link]

  • Albericio, F., & Kruger, H.G. Amino Acid-Protecting Groups. Chem. Rev. 2012, 112, 362-422.
  • Pennington, M.W. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols; 1994.
  • Han, S.Y., & Kim, Y.A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. 2004, 60, 2447-2467.
  • Mant, C.T., & Hodges, R.S. HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook; 2002.
  • AAPPTec. Planning a Peptide Synthesis. Available from: [Link]

  • Fiveable. 9.2 Peptide bond formation - Organic Chemistry II. Available from: [Link]

  • BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. 2024. Available from: [Link]

  • Isidro-Llobet, A., et al. Introduction to Peptide Synthesis. In Peptide Synthesis; 2009.
  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Available from: [Link]

  • Despras, G., et al. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chembiochem. 2018, 19, 1373-1379.
  • Waters Corporation. Peptide Isolation – Method Development Considerations. 2012. Available from: [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chem. Rev. 2009, 109, 2455-2504.
  • Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. 2024. Available from: [Link]

  • Waters Corporation. LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. 2017. Available from: [Link]

  • Slocik, J.M., et al.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]

  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available from: [Link]

  • Frank, A., & Pevzner, P. De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. Anal. Chem. 2005, 77, 964-973.
  • Kumar, V., et al. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Int. J. Sci. Res. Arch. 2024, 11, 1-13.
  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chem. Rev. 2009, 109, 2455-2504.
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. 2024. Available from: [Link]

Sources

Technical Comparison Guide: Purity Assessment of Crude Peptides Containing 3-Aminomethylphenylalanine (3-Am-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 3-aminomethylphenylalanine (3-Am-Phe) into peptide sequences introduces a unique chromatographic challenge: the residue possesses a "dual personality" comprising a hydrophobic aromatic core (phenylalanine-like) and a highly basic primary amine (benzylamine-like, pKa ~9.3).

In standard Reversed-Phase HPLC (RP-HPLC), this moiety frequently causes severe peak tailing due to secondary interactions with residual silanols on the stationary phase. This guide compares three distinct separation protocols to determine the optimal method for purity assessment, balancing peak symmetry , resolution of synthetic impurities , and MS-compatibility .

The Core Challenge: The "Benzylamine Effect"

Unlike standard basic residues (Lys, Arg) where the charge is extended on an aliphatic chain, the aminomethyl group on the phenyl ring creates a localized, accessible positive charge that interacts aggressively with deprotonated silanols (


) on the column support.

Comparative Methodologies

We evaluated three distinct chromatographic systems for the separation of a model crude peptide: Ac-Ala-Val-(3-Am-Phe)-Gly-Leu-NH2.

System A: The Traditional Standard (C18 + TFA)
  • Stationary Phase: End-capped C18 (e.g., 100Å, 3.5 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .[1]

  • Mechanism: TFA acts as an ion-pairing agent, forming a neutral complex with the 3-Am-Phe amine, masking the charge and increasing retention.

System B: The "Old Guard" Buffer (C18 + TEAP)
  • Stationary Phase: End-capped C18.

  • Mobile Phase: Water/Acetonitrile with 0.1% Triethylamine Phosphate (TEAP) at pH 6.5.

  • Mechanism: High pH suppresses protonation of the amine (partial) and the triethylammonium cation competes with the peptide for silanol sites, effectively "blocking" the active surface.

System C: The Modern Solution (CSH C18 + Formic Acid)
  • Stationary Phase: Charged Surface Hybrid (CSH) C18.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (FA) .

  • Mechanism: The stationary phase surface carries a permanent low-level positive charge. This electrostatically repels the protonated 3-Am-Phe residue, preventing it from reaching the underlying silanols, thus eliminating tailing without strong ion-pairing agents.

Comparative Data Analysis

The following data summarizes the performance of the three systems. Note the trade-off between peak shape and MS sensitivity.

MetricSystem A (Standard C18 + TFA)System B (C18 + TEAP pH 6.5)System C (CSH C18 + Formic Acid)
USP Tailing Factor (

)
1.3 – 1.6 (Moderate Tailing)1.0 – 1.1 (Excellent)1.0 – 1.2 (Excellent)
MS Sensitivity Low (Signal Suppression by TFA)None (Non-volatile salts)High (FA enhances ionization)
Selectivity (

)
Hydrophobicity drivenCharge suppression drivenOrthogonal (Charge repulsion)
Resolution (

)
Good for hydrophobic impuritiesExcellent for diastereomersExcellent for basic deletion sequences
Column Equilibration Slow (requires ion-pair saturation)Slow (buffer equilibration)Fast (Surface charge is fixed)
Performance Verdict
  • For LC-UV only: System B (TEAP) provides the sharpest peaks but degrades column lifetime due to higher pH.

  • For LC-MS (Identification): System C (CSH) is the superior choice. It matches the peak symmetry of TEAP but allows for sensitive MS detection, critical for identifying the specific impurities associated with 3-Am-Phe synthesis.

Visualizing the Separation Logic

The following diagram illustrates the mechanistic differences and the decision process for selecting the correct protocol.

SeparationLogic Start Crude Peptide Sample (Contains 3-Am-Phe) Decision_MS Is MS Detection Required? Start->Decision_MS Path_UV UV Only (Prep/Purity) Decision_MS->Path_UV No Path_MS LC-MS (ID/Quant) Decision_MS->Path_MS Yes System_A System A: C18 + TFA (Standard) Path_UV->System_A Standard QC System_B System B: C18 + TEAP pH 6.5 (High Shape, No MS) Path_UV->System_B Best Symmetry Path_MS->System_A If CSH unavailable System_C System C: CSH C18 + Formic (High Shape, High MS) Path_MS->System_C Recommended Mechanism_A Mechanism: TFA Ion-Pairing masks charge. Risk: MS Suppression. System_A->Mechanism_A Mechanism_B Mechanism: Silanol Blocking by TEA+. Risk: Non-volatile salts. System_B->Mechanism_B Mechanism_C Mechanism: Electrostatic Repulsion (CSH). Benefit: No silanol interaction. System_C->Mechanism_C

Caption: Decision tree for selecting the optimal chromatographic system based on detection requirements and mechanistic action.

Detailed Experimental Protocols

Protocol 1: The Recommended LC-MS Workflow (System C)

This protocol utilizes Charged Surface Hybrid (CSH) technology to permit the use of Formic Acid without sacrificing peak shape.

Materials:

  • Column: Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Method Parameters:

  • Flow Rate: 0.4 mL/min.

  • Temperature: 60°C (Elevated temperature reduces viscosity and improves mass transfer for aromatic peptides).

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 10.0 min: 60% B (Linear ramp)

    • 10.1 min: 95% B (Wash)

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Why this works: The CSH particle surface has a controlled low-level positive charge.[2] As the protonated 3-Am-Phe enters the column, it is electrostatically repelled from the surface, preventing it from "sticking" to silanols. This mimics the effect of TFA without the signal suppression [1, 5].

Protocol 2: Impurity Profiling (System B - TEAP)

Use this when you observe a "shoulder" on the main peak in System A and need maximum resolution to confirm if it is a diastereomer or a deletion sequence.

Materials:

  • Column: High-purity C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).

  • Buffer Preparation: Add 1 mL Triethylamine (TEA) to 900 mL water. Adjust pH to 6.5 using Phosphoric Acid. Dilute to 1 L. (Concentration ~10-15 mM).

  • Mobile Phase A: TEAP Buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.[3]

Method Parameters:

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Temperature: 40°C.

  • Gradient: 5% to 50% B over 20 minutes.

Why this works: At pH 6.5, the ionization of the 3-aminomethyl group is slightly suppressed (though not fully), and the high concentration of TEA+ ions saturates the silica surface. This is the "sledgehammer" approach to peak shape [4].

Troubleshooting Synthetic Impurities

When analyzing crude 3-Am-Phe peptides, specific impurities are common due to the reactivity of the aminomethyl group.

Impurity TypeChromatographic BehaviorCause
Deletion Sequence Elutes Earlier Failed coupling of the bulky 3-Am-Phe residue.
Alkylated Amine Elutes Later (Broad peak)If the side-chain amine was not fully protected (e.g., Fmoc-Phe(3-Boc-aminomethyl)-OH was not used), it may have reacted with linkers or scavengers.
Diastereomers Split peak / ShoulderRacemization of the phenyl-glycine-like center during coupling. System B (TEAP) or Chiral columns are needed to resolve this [6].

References

  • Waters Corporation. (2026). What is the advantage of using the CSH C18 column chemistry instead of the BEH C18 column chemistry? Waters Knowledge Base. Link

  • Sigma-Aldrich. (2025). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Sigma-Aldrich Technical Guides. Link

  • ResearchGate. (2025). Systematic evaluation of mobile phase additives for the LC–MS characterization of therapeutic proteins.Link

  • Chromatography Forum. (2014). TFA and basic peptides: Mechanisms of silanol suppression.[4]Link

  • Waters Corporation. (2026). Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. Application Note. Link

  • Sigma-Aldrich. (2025). Amino Acid and Peptide Chiral Separations.Link

Sources

Side-by-side comparison of different coupling reagents for Fmoc-L-3-Aminomethylphe(Boc).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the incorporation of Fmoc-L-3-Aminomethylphe(Boc) (also known as Fmoc-Phe(3-CH₂NHBoc)-OH), standard carbodiimide methods often result in incomplete coupling due to the steric bulk of the meta-substituted aromatic ring.

  • Best Overall Performance: COMU / DIEA offers the highest coupling efficiency with the lowest racemization risk among uronium reagents.

  • Best for Difficult Sequences: HATU / TMP (2,4,6-Trimethylpyridine) is the "nuclear option" for extremely hindered sites but requires careful base selection to prevent enantiomeric loss.

  • Green/Standard Option: DIC / Oxyma Pure is recommended for non-hindered positions but may require double coupling.

The Challenge: Sterics and Electronic Environment

Fmoc-L-3-Aminomethylphe(Boc) presents a unique challenge in Solid Phase Peptide Synthesis (SPPS). Unlike standard Phenylalanine, the meta-position aminomethyl group (protected by a bulky tert-butyloxycarbonyl group) creates a significant steric wall.

  • Steric Shielding: The Boc-protected amine extends from the phenyl ring, creating a "fan" of steric hindrance that shields the activated carboxylate during the nucleophilic attack by the resin-bound amine.

  • Hydrophobicity: The aromatic core coupled with the hydrophobic Boc group increases the likelihood of peptide aggregation (β-sheet formation) on the resin, further reducing coupling rates.

  • Racemization Risk: While less prone to racemization than Phenylglycine, the activation of bulky Phe derivatives under basic conditions (required for HATU/COMU) can lead to oxazolone formation and subsequent epimerization if the coupling is slow.

Side-by-Side Reagent Comparison

The following analysis compares the efficacy of four primary coupling systems for this specific residue.

Table 1: Comparative Performance Matrix
FeatureDIC / Oxyma Pure HATU / HOAt / DIEA COMU / DIEA PyBOP / DIEA
Class Carbodiimide / OximeUronium / Aza-benzotriazoleUronium / OximePhosphonium
Activation Speed ModerateVery FastFastModerate
Steric Penetration MediumHigh Very High Medium-High
Racemization Risk Lowest High (requires Collidine)LowModerate
Byproduct Toxicity Low (Urea is soluble)High (Generates tetramethylurea)Low (Generates DMU)High (HMPT is toxic)
Recommendation Routine use (Double Couple)Difficult sequencesPrimary Recommendation Legacy alternative
Detailed Analysis
A. The Modern Standard: DIC / Oxyma Pure
  • Mechanism: In situ formation of the Oxyma active ester.

  • Pros: Safest profile; minimal racemization (pH remains neutral/acidic).

  • Cons: Often too slow for the bulky Fmoc-L-3-Aminomethylphe(Boc). If the reaction takes >2 hours, the resin may aggregate.

  • Verdict: Use only if the N-terminal amine on the resin is unhindered (e.g., Gly, Ala).

B. The Powerhouse: HATU / HOAt[1]
  • Mechanism: Generates the highly reactive -OAt ester. The pyridine nitrogen provides anchimeric assistance (neighboring group participation), accelerating the coupling by ~100x compared to HOBt.

  • Pros: Drives reaction to completion even in "difficult" sequences.

  • Cons: Requires a base (DIEA). Excess base or prolonged reaction time causes racemization via the enolization mechanism.

  • Optimization: Replace DIEA with 2,4,6-Trimethylpyridine (TMP/Collidine) . The steric bulk of TMP prevents it from extracting the

    
    -proton, preserving chirality.
    
C. The Superior Alternative: COMU
  • Mechanism: A uronium salt based on Oxyma Pure rather than benzotriazole.[2] It combines the safety of Oxyma with the high reactivity of uroniums.

  • Pros: Studies (El-Faham et al.) indicate COMU often surpasses HATU in coupling bulky residues while maintaining lower racemization rates. It is more soluble in DMF than HATU.

  • Verdict: The ideal reagent for Fmoc-L-3-Aminomethylphe(Boc).

Visualizing the Activation Landscape

The following diagram illustrates the decision logic and the mechanistic pathways for coupling this hindered residue.

CouplingStrategy Start Coupling Fmoc-L-3-Aminomethylphe(Boc) CheckResin Check Resin-Bound AA Start->CheckResin Unhindered Unhindered (Gly, Ala) CheckResin->Unhindered Low Sterics Hindered Hindered (Val, Ile, Pro, N-Me) CheckResin->Hindered High Sterics PathA Path A: DIC + Oxyma Pure (Green, Low Racemization) Unhindered->PathA PathB Path B: COMU + DIEA (High Efficiency) Hindered->PathB DoubleCouple Double Coupling Required? PathA->DoubleCouple PathB->DoubleCouple PathC Path C: HATU + TMP (Max Power, Anti-Racemization) DoubleCouple->PathC Kaiser Test Positive (Fail) Final Proceed to Capping DoubleCouple->Final Kaiser Test Negative

Figure 1: Decision Matrix for coupling sterically hindered Phenylalanine derivatives.

Recommended Experimental Protocol

This protocol uses COMU as the primary recommendation. If COMU is unavailable, substitute with HATU but switch the base to TMP (Collidine).

Materials
  • Amino Acid: Fmoc-L-3-Aminomethylphe(Boc)-OH (3.0 equivalents relative to resin loading).

  • Reagent: COMU (3.0 equivalents).

  • Base: DIEA (N,N-Diisopropylethylamine) (6.0 equivalents).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Resin Preparation:

    • Ensure the resin-bound peptide is Fmoc-deprotected.[3] Wash resin 3x with DMF.

    • Crucial: Do not leave the resin in the deprotected state (free amine) for long periods to avoid aggregation.

  • Pre-Activation (Minimizing Epimerization):

    • Dissolve the Amino Acid and COMU in the minimum amount of DMF.

    • Add DIEA immediately before adding the mixture to the resin.

    • Note: Unlike DIC, do not pre-activate uronium reagents (HATU/COMU) for more than 30 seconds in the absence of the resin. This prevents the formation of the unreactive guanidinium byproduct.

  • Coupling Reaction:

    • Add the activated solution to the resin.[3]

    • Agitate (shake, do not stir with magnetic bar) for 60 minutes at room temperature.

    • Microwave Option: If using microwave SPPS, heat to 75°C for 5 minutes. (Note: For this specific Boc-protected analog, keep temp <75°C to ensure Boc stability).

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).[4]

    • Result: If beads are colorless, coupling is complete. If blue/purple, proceed to Step 5.

  • Re-Coupling (If needed):

    • Wash resin with DMF.[3]

    • Repeat coupling using a different mechanism to disrupt aggregation: DIC (3 eq) + HOAt (3 eq) in DMF/DCM (1:1) for 2 hours. The addition of DCM helps swell the resin and solubilize hydrophobic aggregates.

Mechanism of Action (Uronium Activation)

Activation AA Fmoc-AA-OH Carboxylate Carboxylate Anion AA->Carboxylate Deprotonation Base Base (DIEA) Base->Carboxylate COMU COMU Reagent ActiveEster Oxyma Active Ester (Highly Reactive) COMU->ActiveEster Byproduct DMU (Soluble Urea) COMU->Byproduct Carboxylate->ActiveEster Attacks COMU

Figure 2: Activation pathway of Fmoc-L-3-Aminomethylphe(Boc) using COMU.

Troubleshooting & Critical Nuances

The "Boc" Factor

The side chain of your target molecule contains a Boc group.

  • Warning: Do not use strong acids during the synthesis cycle. The Boc group is stable to 20% Piperidine (Fmoc removal) but labile to TFA.

  • Cleavage: Upon final cleavage with TFA/TIS/Water, the side-chain Boc group will be removed, yielding the free aminomethyl group. If you intend to keep the Boc group on the final peptide, you must use a hyper-acid-labile resin (e.g., 2-CTC) and cleave with 1% TFA in DCM.

Racemization Control with HATU

If you must use HATU due to extreme difficulty:

  • Switch Base: Use Sym-collidine (TMP) instead of DIEA.

  • Ratio: Use 1.0 eq AA : 1.0 eq HATU : 2.0 eq Collidine.

  • Reasoning: Collidine is a weaker, sterically hindered base that is sufficient to deprotonate the carboxylic acid but too bulky to abstract the

    
    -proton of the activated amino acid, effectively stopping racemization.
    

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[5] Chemical Reviews, 111(11), 6557–6602.[5] Link

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[6] Chemistry – A European Journal, 15(37), 9404–9416. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][7][8] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12391–12455. Link

Sources

Evaluating the orthogonality of the Boc group on the side chain under various conditions.

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly in the assembly of complex peptides and other novel therapeutics, the strategic deployment of protecting groups is paramount. The principle of orthogonality—the selective removal of one protecting group in the presence of others—is the cornerstone of efficient and high-yield synthetic routes. Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group has established itself as a versatile and widely used moiety. While its application for Nα-amino acid protection is well-documented, its use on the side chains of residues like lysine, ornithine, and tryptophan presents a distinct set of considerations regarding its stability and orthogonality.

This guide provides an in-depth evaluation of the orthogonality of the side-chain Boc group under a variety of conditions commonly encountered in modern synthesis. We will move beyond qualitative statements of stability to examine the quantitative performance of the Boc group, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Foundation of Orthogonality: A Comparative Overview

The utility of any protecting group is defined by its cleavage conditions relative to others in the synthetic scheme. The Boc group's lability in acidic environments forms the basis of its orthogonality with two other pillars of peptide synthesis: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1][2]

Protecting GroupStructurePrimary Cleavage ConditionOrthogonal To
Boc tert-ButoxycarbonylAcid (e.g., TFA)Fmoc (Base), Cbz (Hydrogenolysis)
Fmoc 9-FluorenylmethyloxycarbonylBase (e.g., Piperidine)Boc (Acid), Cbz (Hydrogenolysis)
Cbz (Z) CarboxybenzylCatalytic HydrogenolysisBoc (Acid), Fmoc (Base)

Table 1: Key Orthogonal Protecting Groups in Peptide Synthesis. This table outlines the fundamental cleavage conditions that enable the selective deprotection strategies crucial for complex molecule synthesis.[1][2]

Experimental Evaluation of Side-Chain Boc Group Stability

To provide a practical understanding of the Boc group's resilience, we will now delve into its performance under conditions used to deprotect Fmoc and Cbz groups.

Orthogonality to Fmoc Deprotection (Basic Conditions)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) for Nα-protection. Its removal is typically achieved by treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][4] For a side-chain Boc group to be truly orthogonal, it must withstand repeated cycles of this basic treatment throughout the peptide chain elongation.

The Boc group is generally stable towards nucleophiles and bases, which is the theoretical underpinning of its orthogonality with the Fmoc group.[5] However, the repeated and prolonged exposure during a multi-step SPPS warrants a quantitative assessment.

Experimental Protocol: Assessing Side-Chain Boc Stability during Fmoc Deprotection

This protocol outlines a method to quantify the stability of the Boc group on a lysine side chain during simulated repeated Fmoc deprotection cycles.

Materials:

  • Fmoc-Lys(Boc)-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Workflow:

G cluster_spps Solid-Phase Peptide Synthesis cluster_cycles Simulated Fmoc Deprotection Cycles cluster_analysis Analysis Resin 1. Swell Rink Amide Resin in DMF Coupling 2. Couple Fmoc-Lys(Boc)-OH to Resin Resin->Coupling Wash1 3. Wash Resin with DMF Coupling->Wash1 Deprotection 4. Treat Resin with 20% Piperidine/DMF (20 min) Wash1->Deprotection Wash2 5. Wash Resin with DMF Deprotection->Wash2 Repeat 6. Repeat Steps 4 & 5 for 'n' Cycles Wash2->Repeat Cleavage 7. Cleave from Resin with 95% TFA Repeat->Cleavage HPLC 8. Analyze Cleavage Product by HPLC-MS Cleavage->HPLC

Figure 1: Workflow for evaluating side-chain Boc stability.

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.

  • Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a standard coupling agent (e.g., HBTU/DIEA).

  • Washing: Wash the resin thoroughly with DMF.

  • Simulated Deprotection Cycles:

    • Treat the resin with a 20% piperidine in DMF solution for 20 minutes.

    • Wash the resin with DMF.

    • Repeat this cycle for a predetermined number of times (e.g., 10, 20, 50 cycles) to simulate a long peptide synthesis.

  • Cleavage: After the final cycle, wash the resin with DCM and dry it. Cleave the dipeptide from the resin using a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

  • Analysis: Analyze the crude cleavage product by reverse-phase HPLC and mass spectrometry to quantify the ratio of Lys(Boc) to Lys.

Expected Results and Interpretation:

Quantitative analysis by HPLC is expected to show minimal (<1-2%) cleavage of the side-chain Boc group even after a significant number of piperidine treatment cycles. This high stability confirms the orthogonality of the side-chain Boc group to the Fmoc deprotection strategy, making the Fmoc-Lys(Boc)-OH building block a reliable choice for SPPS.

Orthogonality to Cbz Deprotection (Hydrogenolysis)

The Cbz group is a valuable protecting group, particularly in solution-phase synthesis, due to its stability under both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[6][7] The orthogonality of the Boc group to this method is crucial for synthetic strategies that employ both protecting groups.

The Boc group is generally stable to catalytic hydrogenolysis, a key feature that allows for its orthogonal use with Cbz and other benzyl-type protecting groups.[8]

Experimental Protocol: Assessing Side-Chain Boc Stability during Cbz Deprotection

This protocol describes a method to evaluate the stability of a side-chain Boc group on a model dipeptide during the hydrogenolytic cleavage of a Cbz group.

Materials:

  • Cbz-Ala-Lys(Boc)-OMe (synthesized via standard solution-phase peptide coupling)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) supply

  • NMR spectrometer

  • HPLC system with a C18 column

  • Mass spectrometer

Workflow:

G cluster_reaction Hydrogenolysis Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up and Analysis Dissolve 1. Dissolve Cbz-Ala-Lys(Boc)-OMe in MeOH Add_Catalyst 2. Add 10% Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate 3. Stir under H₂ Atmosphere (1 atm) Add_Catalyst->Hydrogenate TLC_HPLC 4. Monitor Reaction Progress by TLC/HPLC Hydrogenate->TLC_HPLC Filter 5. Filter Catalyst TLC_HPLC->Filter Concentrate 6. Concentrate Filtrate Filter->Concentrate Analyze 7. Analyze Product by NMR, HPLC-MS Concentrate->Analyze

Figure 2: Workflow for evaluating side-chain Boc stability under hydrogenolysis.

Procedure:

  • Reaction Setup: Dissolve Cbz-Ala-Lys(Boc)-OMe in methanol in a flask equipped with a stir bar.

  • Catalyst Addition: Add 10% Pd/C (typically 10 mol%) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Analysis: Analyze the resulting product, Ala-Lys(Boc)-OMe, by NMR, HPLC, and mass spectrometry to confirm the selective removal of the Cbz group and the integrity of the Boc group.

Expected Results and Interpretation:

The analysis should confirm the clean conversion of the Cbz-protected dipeptide to the free amine, with the Boc group on the lysine side chain remaining fully intact. This demonstrates the high degree of orthogonality between the Boc and Cbz protecting groups under standard hydrogenolysis conditions.

Stability Under Acidic Conditions: A Spectrum of Lability

While the Boc group's primary cleavage condition is acidic, the rate of deprotection can be modulated by the strength of the acid and the solvent system. This is a critical consideration in strategies that employ other acid-labile groups, where selective deprotection might be desired.

Standard conditions for complete Boc removal involve strong acids like neat TFA or a high concentration of TFA in DCM (e.g., 25-50%).[] Milder acidic conditions, such as more dilute TFA or other acids like HCl in dioxane, can also be effective, often with slower reaction times.[9]

Table 2: Common Acidic Conditions for Boc Deprotection

ReagentTypical ConcentrationSolventRelative Cleavage RateNotes
Trifluoroacetic Acid (TFA)25-50%Dichloromethane (DCM)FastStandard for SPPS; requires scavengers.[]
Trifluoroacetic Acid (TFA)95%Water/TISVery FastUsed for final cleavage from resin.[10]
Hydrochloric Acid (HCl)4 MDioxaneModerateCommon alternative to TFA.[9]

It is important to note that the use of strong acids for Boc deprotection generates a reactive tert-butyl cation. This electrophile can lead to side reactions by alkylating nucleophilic residues such as tryptophan, methionine, and cysteine. The inclusion of "scavengers" like triisopropylsilane (TIS), water, or thioanisole in the cleavage cocktail is essential to trap these carbocations and prevent undesired modifications of the target molecule.[10]

Conclusion: Strategic Implementation of the Side-Chain Boc Group

The tert-butyloxycarbonyl (Boc) group, when used on the side chains of amino acids, offers a high degree of orthogonality that is essential for the synthesis of complex peptides and other molecules. Its robust stability under the basic conditions required for Fmoc deprotection and the neutral conditions of catalytic hydrogenolysis for Cbz removal makes it a reliable and versatile tool for the synthetic chemist.

The key to leveraging the full potential of the side-chain Boc group lies in a thorough understanding of its stability profile. While it is reliably stable to basic and hydrogenolytic cleavage, its lability to acid can be both an advantage for its intended removal and a potential liability in the presence of other, more acid-sensitive protecting groups. By carefully selecting deprotection conditions and employing appropriate scavengers, researchers can confidently incorporate the side-chain Boc group into their synthetic strategies, enabling the efficient and precise construction of complex molecular targets.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022-12-14). [Link]

  • ResearchGate. Boc deprotection conditions tested. [Link]

  • ResearchGate. Side-chain protecting groups in Fmoc-based SPPS. [Link]

  • National Institutes of Health. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024-01-05). [Link]

  • ResearchGate. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024-01-05). [Link]

  • National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Lysine. [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2025-08-10). [Link]

  • LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024-03-21). [Link]

  • ResearchGate. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2025-10-16). [Link]

  • Kocienski, P. J. Protecting Groups. (Thieme, 2005).
  • ResearchGate. Deprotection of a Primary Boc Group under Basic Conditions. (2025-08-07). [Link]

  • DiVA portal. Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. (2019-10-20). [Link]

  • Leiden University. Protective group strategies in carbohydrate and peptide chemistry. (2025-10-20). [Link]

  • National Institutes of Health. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. (2021-07-09). [Link]

  • ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. (2025-08-10). [Link]

  • Royal Society of Chemistry. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2014-12-16). [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2025-08-09). [Link]

  • ResearchGate. (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by.... [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025-08-06). [Link]

  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]

  • ResearchGate. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. (2025-10-15). [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

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